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  • Product: 4-Benzyloxy-[7-13C]benzyl Alcohol
  • CAS: 680182-18-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Reference NMR Spectrum of 4-Benzyloxy-[7-¹³C]benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of ¹³C Labeling in NMR-Based Drug Development Isotopic labeling, particularly with the stable isotope Carbon-13 (¹³C), is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹³C Labeling in NMR-Based Drug Development

Isotopic labeling, particularly with the stable isotope Carbon-13 (¹³C), is a powerful technique in modern drug discovery and development. The introduction of a ¹³C nucleus at a specific molecular position provides a unique spectroscopic handle, enabling researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify compounds with high precision. In the context of 4-Benzyloxybenzyl Alcohol, a common structural motif in various biologically active molecules, labeling at the benzylic C-7 position offers distinct advantages for NMR analysis.

The ¹³C nucleus, with a nuclear spin of ½, allows for a wealth of information to be extracted from various NMR experiments. The strategic placement of the ¹³C label at the benzylic carbon of 4-Benzyloxybenzyl Alcohol results in characteristic one-bond and multi-bond ¹H-¹³C coupling constants, which are invaluable for unambiguous signal assignment. This guide will provide a detailed examination of these spectral features.

Synthesis and Purification of 4-Benzyloxy-[7-¹³C]benzyl Alcohol

The synthesis of 4-Benzyloxy-[7-¹³C]benzyl Alcohol is a multi-step process that requires careful execution to ensure high isotopic enrichment and chemical purity. A logical and well-established synthetic route proceeds via the initial preparation of 4-benzyloxybenzaldehyde, followed by a reduction step to yield the target alcohol. The ¹³C label is strategically introduced during the formation of the aldehyde or, more commonly, during the reduction of a corresponding carboxylic acid derivative.

A reliable method involves the following key transformations:

Diagram of the Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: ¹³C Label Introduction & Reduction (Conceptual - Multiple Routes Possible) A 4-Hydroxybenzaldehyde C 4-Benzyloxybenzaldehyde A->C K₂CO₃, Acetone B Benzyl Bromide B->C E 4-Benzyloxy-[7-¹³C]benzaldehyde C->E Requires ¹³C source D [¹³C]Formaldehyde or [¹³C]Grignard Reagent Precursor D->E G 4-Benzyloxy-[7-¹³C]benzyl Alcohol E->G Reduction F NaBH₄ or LiAlH₄ F->G

Caption: Synthetic overview for 4-Benzyloxy-[7-¹³C]benzyl Alcohol.

Experimental Protocol: Synthesis of 4-Benzyloxybenzaldehyde (Intermediate)

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Benzylation: Add benzyl bromide (1.05 eq.) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 4-benzyloxybenzaldehyde.

Experimental Protocol: Synthesis of 4-Benzyloxy-[7-¹³C]benzyl Alcohol

A common and efficient method for the introduction of the ¹³C label at the benzylic position is through the reduction of the corresponding carboxylic acid or its derivative.

  • Preparation of the ¹³C-labeled precursor: A plausible route involves the preparation of 4-benzyloxybenzoic acid, followed by conversion to the acid chloride.

  • Reduction: The ¹³C label can be introduced by reducing the 4-benzyloxybenzoyl chloride with a ¹³C-labeled reducing agent, or more practically, by starting from a precursor where the carbonyl carbon is already labeled. A more direct approach involves a Grignard reaction between 4-benzyloxybromobenzene and [¹³C]paraformaldehyde. This method directly introduces the ¹³C-labeled hydroxymethyl group.

  • Purification: The final product is purified by column chromatography on silica gel to afford 4-Benzyloxy-[7-¹³C]benzyl Alcohol as a white solid.

The choice of a specific synthetic route depends on the availability of the ¹³C-labeled starting materials and the desired scale of the synthesis. Each step must be optimized to maximize yield and isotopic incorporation.

NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra. The following protocol is recommended for the analysis of 4-Benzyloxy-[7-¹³C]benzyl Alcohol.

Protocol for NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Preparation:

    • Weigh the desired amount of 4-Benzyloxy-[7-¹³C]benzyl Alcohol into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: For chemical shift referencing, the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δH = 0.00 ppm, δC = 0.00 ppm).

Reference NMR Spectrum: A Detailed Analysis

The following sections provide a comprehensive interpretation of the ¹H, ¹³C, DEPT-135, HSQC, and HMBC NMR spectra of 4-Benzyloxy-[7-¹³C]benzyl Alcohol. The spectra are predicted based on the known spectral data of the unlabeled compound and the established principles of NMR spectroscopy for isotopically labeled molecules.

4.1. ¹H NMR Spectrum

The ¹H NMR spectrum will exhibit distinct signals for the aromatic and methylene protons. The most significant feature introduced by the ¹³C label at the C-7 position is the splitting of the signal for the H-7 protons due to one-bond ¹H-¹³C coupling.

Table 1: Predicted ¹H NMR Data for 4-Benzyloxy-[7-¹³C]benzyl Alcohol (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.45 - 7.30mH-2', H-3', H-4', H-5', H-6'
~7.30d~8.5H-2, H-6
~6.95d~8.5H-3, H-5
~5.05sH-8
~4.65d¹JHC ≈ 141H-7
~1.60t~6.0OH
  • H-7 Protons: The signal for the two protons at the C-7 position, which would be a singlet in the unlabeled compound, will appear as a doublet due to the one-bond coupling with the ¹³C nucleus. The expected coupling constant (¹JHC) for a sp³ carbon is in the range of 125-150 Hz.

  • Other Protons: The chemical shifts and multiplicities of the other protons in the molecule are not expected to be significantly affected by the isotopic label.

4.2. ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct observation of the carbon skeleton. The presence of the ¹³C label at C-7 will result in a significantly enhanced signal intensity for this carbon.

Table 2: Predicted ¹³C NMR Data for 4-Benzyloxy-[7-¹³C]benzyl Alcohol (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.5C-4
~137.0C-1'
~133.0C-1
~128.8C-3', C-5'
~128.2C-4'
~127.7C-2, C-6
~127.5C-2', C-6'
~115.0C-3, C-5
~70.0C-8
~64.5 C-7 (¹³C-labeled)
  • C-7 Signal: The signal for the ¹³C-labeled C-7 carbon will be a singlet (in a proton-decoupled spectrum) and will have a much higher intensity compared to the signals of the other carbons which are at natural abundance (1.1%).

4.3. DEPT-135 Spectrum

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

  • CH and CH₃ groups: Appear as positive signals.

  • CH₂ groups: Appear as negative signals.

  • Quaternary carbons: Are not observed.

In the DEPT-135 spectrum of 4-Benzyloxy-[7-¹³C]benzyl Alcohol, the signal for the ¹³C-labeled C-7 (a CH₂ group) will appear as a strong negative peak. The signal for C-8 (also a CH₂ group) will also be a negative peak, but of much lower intensity. The signals for the CH groups of the aromatic rings will be positive.

4.4. 2D NMR Spectra: HSQC and HMBC

Two-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals.

Diagram of Key 2D NMR Correlations:

2D_NMR_Correlations cluster_structure Key Structural Fragments C7 C-7 (~64.5 ppm) H7 H-7 (~4.65 ppm) H7->C7 HSQC (¹JHC) C2_6 C-2, C-6 (~127.7 ppm) H7->C2_6 HMBC (²JHC) C1 C-1 (~133.0 ppm) H7->C1 HMBC (³JHC) H2_6 H-2, H-6 (~7.30 ppm) H2_6->C7 HMBC (²JHC)

Caption: Expected HSQC and HMBC correlations for the C-7 labeled position.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. A strong cross-peak will be observed between the H-7 protons (~4.65 ppm) and the ¹³C-labeled C-7 carbon (~64.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations involving the labeled position include:

    • A correlation from the H-7 protons to the C-1 carbon (three-bond coupling).

    • Correlations from the H-7 protons to the C-2 and C-6 carbons (two-bond coupling).

    • A correlation from the H-2 and H-6 protons to the C-7 carbon (two-bond coupling).

Conclusion: A Validated Reference for Advanced Research

This in-depth technical guide provides a comprehensive framework for understanding the reference NMR spectrum of 4-Benzyloxy-[7-¹³C]benzyl Alcohol. The strategic incorporation of a ¹³C label at the C-7 position provides a powerful spectroscopic probe for detailed structural and quantitative analysis. The provided protocols for synthesis and sample preparation, coupled with the detailed interpretation of the 1D and 2D NMR spectra, offer researchers, scientists, and drug development professionals a self-validating system for the confident identification and utilization of this important isotopically labeled compound. The ability to unambiguously assign all proton and carbon signals is critical for its application in complex biological and chemical systems.

References

  • Synthesis of 4-Benzyloxybenzaldehyde: A general procedure for the benzylation of 4-hydroxybenzaldehyde can be found in various organic synthesis resources.
  • Reduction of Aldehydes to Alcohols: The reduction of aldehydes using sodium borohydride is a standard transformation in organic chemistry. Detailed protocols are available in numerous organic chemistry textbooks and online resources such as Organic Syntheses.
  • NMR Spectroscopy Principles: For a comprehensive understanding of NMR principles and techniques, refer to: "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • Isotope Labeling in Drug Discovery: An overview of the applications of isotopic labeling can be found in journals such as the Journal of Labelled Compounds and Radiopharmaceuticals. URL: [Link]

  • NMR Spectral Databases: Public and commercial NMR spectral databases are valuable resources for reference spectra. Examples include the Biological Magnetic Resonance Bank (BMRB)

    • BMRB: [Link]

    • ACD/Labs: [Link]

    • Wiley Science Solutions: [Link]

  • Commercial Suppliers of Isotopically Labeled Compounds
Exploratory

Synthesis Pathway of 13C-Labeled 4-Benzyloxybenzyl Alcohol: A Comprehensive Technical Guide

Executive Summary & Isotopic Strategy 4-Benzyloxybenzyl alcohol is a highly versatile building block in advanced organic synthesis. It is heavily utilized as a precursor for 13C-labelled derivatives of isoflavonoid phyto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Isotopic Strategy

4-Benzyloxybenzyl alcohol is a highly versatile building block in advanced organic synthesis. It is heavily utilized as a precursor for 13C-labelled derivatives of isoflavonoid phytoestrogens (such as genistein and daidzein)[1], and serves as the foundational monomer for synthesizing 13C-labeled Wang resins used in solid-phase peptide synthesis[2].

When designing a synthesis pathway for 4-benzyloxybenzyl alcohol-[α-13C] (where the isotopic label is positioned at the benzylic carbon of the alcohol moiety), the primary challenge is introducing the 13C atom with high isotopic purity (>99%) while minimizing the loss of expensive labeled reagents. The most atom-economical and cost-effective strategy utilizes 13C-labeled carbon dioxide (13CO2) as a C1 synthon[3][4].

Causality in Retrosynthetic Design:

  • The Protecting Group: Starting with 4-bromophenol, the phenolic OH must be protected. The benzyl ether is chosen because it is completely stable under the strongly basic conditions of Grignard formation and the strongly reducing conditions of Lithium Aluminum Hydride (LiAlH4)[5][6]. Furthermore, it can be easily cleaved later via Pd/C catalytic hydrogenation if a free phenol is required.

  • The Isotopic Insertion: Grignard carboxylation is highly regioselective and allows for the quantitative trapping of 13CO2 gas, ensuring maximum incorporation of the isotopic label into the molecular framework[4][7].

  • The Reduction: LiAlH4 is specifically selected to reduce the resulting 13C-labeled carboxylic acid down to the primary alcohol, a transformation that milder hydrides (like NaBH4) cannot achieve.

Mechanistic & Experimental Workflows

SynthesisPathway SM 4-Bromophenol Int1 4-Benzyloxybromo- benzene SM->Int1 Benzyl bromide K2CO3, Acetone Int2 4-Benzyloxyphenyl- magnesium bromide Int1->Int2 Mg turnings THF, 65°C Int3 4-Benzyloxybenzoic acid-[carboxyl-13C] Int2->Int3 13CO2 (gas) HCl Quench Product 4-Benzyloxybenzyl alcohol-[α-13C] Int3->Product LiAlH4 THF, Reflux

Chemical synthesis pathway of 13C-labeled 4-benzyloxybenzyl alcohol.

Workflow Step1 Step 1: Phenol Protection (Reflux, 6h) Step2 Step 2: Grignard Generation (Mg, THF, 65°C) Step1->Step2 Step3 Step 3: 13C-Carboxylation (13CO2 transfer, -78°C) Step2->Step3 Step4 Step 4: LiAlH4 Reduction (0°C to Reflux) Step3->Step4 QC Quality Control (13C NMR & MS Validation) Step4->QC

Step-by-step experimental workflow and quality control sequence.

Step-by-Step Experimental Protocols

Phase I: Synthesis of 4-Benzyloxybromobenzene

Objective: Protect the acidic phenolic proton to prevent the quenching of the subsequent Grignard reagent.

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4-bromophenol (1.0 equiv) in anhydrous acetone (or DMF)[5].

  • Deprotonation: Add anhydrous Potassium Carbonate (K2CO3, 1.2 equiv). Stir for 15 minutes to allow the formation of the phenoxide ion.

  • Alkylation: Dropwise add benzyl bromide (1.05 equiv). Reflux the mixture for 5–6 hours[5].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dilute with ethyl acetate, wash with water and brine, dry over MgSO4, and evaporate to yield 4-benzyloxybromobenzene as a white solid[6].

Phase II: Grignard Formation and 13C-Carboxylation

Objective: Generate a nucleophilic carbanion and trap it with 13CO2 to form the labeled carbon framework.

  • Grignard Generation: To a suspension of magnesium turnings (1.1 equiv) in anhydrous THF, add a small iodine crystal to activate the Mg. Slowly add a solution of 4-benzyloxybromobenzene (1.0 equiv) in THF. Heat gently to 65 °C to initiate the reaction, then stir for 1 hour until the Mg is consumed[8].

  • 13CO2 Transfer: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Using a sealed Schlenk vacuum manifold, transfer 13CO2 gas (generated from Ba13CO3 and concentrated H2SO4, or from a lecture bottle) into the flask[7]. The negative pressure ensures no isotopic gas escapes.

  • Carboxylation: The nucleophilic Grignard reagent attacks the linear 13CO2 molecule[4]. Stir at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Quench: Carefully quench the magnesium carboxylate intermediate with 1M HCl. Extract with ethyl acetate, dry, and concentrate to yield 4-benzyloxybenzoic acid-[carboxyl-13C].

Phase III: LiAlH4 Reduction to 4-Benzyloxybenzyl Alcohol-[α-13C]

Objective: Reduce the highly oxidized labeled carboxylic acid to a primary alcohol.

  • Reduction: Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 equiv) in anhydrous THF at 0 °C under nitrogen. Slowly add a solution of 4-benzyloxybenzoic acid-[carboxyl-13C] in THF dropwise to manage the exothermic evolution of hydrogen gas.

  • Reflux: Once addition is complete, warm the reaction to room temperature and then reflux for 3 hours to ensure complete reduction.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. Stir until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate in vacuo to yield the final product, 4-benzyloxybenzyl alcohol-[α-13C].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes of the synthesis pathway, assuming standard optimization of the described protocols.

StepIntermediate / ProductMolecular WeightExpected YieldIsotopic Purity Retention
1 4-Benzyloxybromobenzene263.13 g/mol 90–95%N/A
2 4-Benzyloxybenzoic acid-[carboxyl-13C]229.23 g/mol 80–85%>99 atom % 13C
3 4-Benzyloxybenzyl alcohol-[α-13C]215.25 g/mol 85–90%>99 atom % 13C

Quality Control & Self-Validating Systems (E-E-A-T)

A hallmark of robust isotopic synthesis is the ability to validate the product at each step via self-contained spectroscopic logic, rather than relying solely on mass spectrometry.

  • 13C NMR Dominance (Step 2 Validation): In the intermediate 4-benzyloxybenzoic acid-[carboxyl-13C], the 13C NMR spectrum will be overwhelmingly dominated by a single, massive peak at ~170 ppm due to the >99% isotopic enrichment at the carboxyl carbon. Natural abundance peaks will appear as baseline noise in comparison.

  • 1H-13C Spin-Spin Coupling (Final Product Validation): In the final product, 4-benzyloxybenzyl alcohol-[α-13C], the benzylic protons (normally a singlet at ~4.6 ppm in an unlabeled molecule) will be split into a distinct, wide doublet by the adjacent 13C nucleus ( 1JC−H​≈140−145 Hz). This massive coupling constant is an absolute, self-validating proof of isotopic incorporation at the exact target position. The 13C NMR will correspondingly show the enriched benzylic carbon shifted to ~65 ppm.

Sources

Foundational

Technical Whitepaper: 4-Benzyloxy-[7-13C]benzyl Alcohol in Advanced Analytical Workflows

Introduction & Core Rationale In the field of Drug Metabolism and Pharmacokinetics (DMPK) and quantitative bioanalysis, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

In the field of Drug Metabolism and Pharmacokinetics (DMPK) and quantitative bioanalysis, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. 4-Benzyloxy-[7-13C]benzyl Alcohol (CAS: 680182-18-7) is a highly specialized, stable isotope-labeled building block[1]. It is predominantly utilized in the synthesis of 13C-labeled derivatives of isoflavonoid phytoestrogens, such as genistein, biochanin A, daidzein, and formononetin[2][3].

The Causality of Isotope Selection: Why choose a 13C label over the more common and inexpensive Deuterium (2H)? Deuterium atoms, particularly when located near exchangeable functional groups or aromatic rings, can undergo hydrogen-deuterium exchange (HDX) in the protic solvents (e.g., water, methanol) used during LC-MS/MS. This exchange leads to a loss of the mass label, causing severe quantitative inaccuracies. By embedding a 13C atom directly into the carbon skeleton at the benzylic position, the isotopic label is covalently locked, ensuring absolute structural stability regardless of the sample matrix or mobile phase conditions.

Chemical Identification & Quantitative Data

The physicochemical properties of the 13C-labeled compound closely mirror its unlabeled counterpart, with the critical exception of its molecular weight and isotopic signature. Below is a comparative summary of the quantitative data:

Property4-Benzyloxy-[7-13C]benzyl AlcoholUnlabeled Analog (Reference)
CAS Number 680182-18-7[1]836-43-1[2][4]
Molecular Formula C13(13C)H14O2[1]C14H14O2[2]
Molecular Weight 215.25 g/mol [1]214.26 g/mol [2][4]
Physical Form Solid[4]White to light yellow powder/crystal[2]
Melting Point Assumed identical to unlabeled86-89 °C[2]

Safety Data Sheet (SDS) & Handling Protocols

Because specific toxicological data for the 13C-labeled variant (CAS 680182-18-7) is often extrapolated from its unlabeled analog (CAS 836-43-1), it must be handled as a potentially hazardous laboratory chemical[5][6].

  • Hazard Identification: While not classified as acutely toxic, it may be harmful if swallowed and can cause skin and eye irritation upon direct contact[6].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. All volatile manipulations should be performed inside a fume hood.

  • Storage Conditions: Store in a cool, dry, and dark environment (ideally 2-8°C). The benzylic alcohol moiety is susceptible to slow atmospheric oxidation to an aldehyde if exposed to excessive heat and light.

  • Disposal Considerations: Chemical waste generators must determine whether the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations to ensure compliance[6].

  • Transport Information: The compound is not regulated for transport by DOT, TDG, IATA, or IMDG[6].

Experimental Workflow: Synthesis & LC-MS/MS Integration

The following protocol outlines the self-validating methodology for utilizing 4-Benzyloxy-[7-13C]benzyl alcohol to generate a 13C-labeled phytoestrogen internal standard.

G Start 4-Benzyloxy-[7-13C]benzyl Alcohol CAS: 680182-18-7 Synthesis Isoflavonoid Derivatization (Coupling & Deprotection) Start->Synthesis Chemical Rxn QC Self-Validating QC: HRMS Isotopic Purity Check Synthesis->QC Purified Product QC->Synthesis Purity <99% (Repurify) Standard 13C-Phytoestrogen Internal Standard QC->Standard Purity >99% Spike Matrix Spiking (Plasma/Urine) Standard->Spike Known Conc. LCMS LC-MS/MS MRM Analysis Spike->LCMS Extraction

Workflow of 13C-labeled phytoestrogen synthesis and LC-MS/MS quantification.

Step-by-Step Methodology

Objective: Convert 4-Benzyloxy-[7-13C]benzyl alcohol into a 13C-labeled phytoestrogen (e.g., genistein) for absolute quantification in biological matrices[2][3].

Step 1: Oxidation to Aldehyde

  • Action: Oxidize the benzylic alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP) in anhydrous dichloromethane (DCM) at 0°C.

  • Causality: DMP is specifically selected over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that might prematurely cleave the benzyloxy protecting group.

Step 2: Isoflavonoid Core Assembly

  • Action: Condense the resulting 13C-aldehyde with a protected phenylacetone derivative via an Aldol condensation, followed by oxidative cyclization.

  • Causality: The benzyloxy group acts as a robust shield, masking the highly reactive para-phenolic hydroxyl from cross-reacting during the basic condensation step.

Step 3: Global Deprotection

  • Action: Subject the protected intermediate to catalytic hydrogenation (10% Pd/C, H2 gas, 1 atm) in methanol.

  • Causality: Palladium-catalyzed hydrogenolysis is completely orthogonal to the 13C-labeled carbon skeleton. It cleanly cleaves the benzyl ether to reveal the free phenol without disrupting the isotopic label.

Step 4: Self-Validating Quality Control (IPQC)

  • Action: Analyze the purified standard via High-Resolution Mass Spectrometry (HRMS).

  • Validation Logic: The system validates itself prior to DMPK use. The HRMS must confirm an exact mass shift of +1.00335 Da (relative to the unlabeled standard) and an isotopic purity of >99%. Causality: If isotopic purity is <99%, the unlabeled fraction will contribute to the background signal of the endogenous analyte in patient samples, destroying the linear dynamic range of the assay. Only batches passing this strict QC threshold proceed to the spiking phase.

References

  • 4-Benzyloxybenzyl alcohol 97 836-43-1 - Sigma-Aldrich sigmaaldrich.com 2

  • 4-Benzyloxybenzyl alcohol, 97% 836-43-1 - Ottokemi ottokemi.com 3

  • 4-Benzyloxy-[7-13C]benzyl Alcohol | CAS 680182-18-7 | SCBT scbt.com 1

  • 4-METHOXY-[7-13C]-BENZYL ALCOHOL 76104-36-4 wiki - Guidechem guidechem.com 5

  • CAS 836-43-1: 4-Benzyloxybenzyl alcohol | CymitQuimica cymitquimica.com 4

  • SAFETY DATA SHEET - Fisher Scientific fishersci.com6

Sources

Exploratory

Probing Transition State Dynamics: Kinetic Isotope Effects of 4-Benzyloxy-[7-13C]benzyl Alcohol

Executive Summary In the realm of physical organic chemistry and drug development, understanding the precise geometric and electronic nature of a reaction's transition state (TS) is non-negotiable. It dictates catalyst d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and drug development, understanding the precise geometric and electronic nature of a reaction's transition state (TS) is non-negotiable. It dictates catalyst design, metabolic stability, and the optimization of synthetic routes. 4-Benzyloxy-[7-13C]benzyl alcohol serves as a premier mechanistic probe in this domain. While its unlabeled counterpart is a ubiquitous intermediate in the synthesis of pharmaceuticals and fine chemicals[1], the strategic incorporation of a 13C label at the benzylic position (C7) transforms it into a high-resolution tool for measuring heavy-atom kinetic isotope effects (KIEs).

Unlike primary H/D isotope effects, which are often convoluted by quantum mechanical tunneling[2], 13C KIEs provide a direct, highly sensitive readout of carbon-heteroatom bond cleavage and formation. This whitepaper details the causality behind experimental choices in 13C KIE workflows, provides self-validating protocols for isotopic measurement, and explores the mechanistic implications of benzylic oxidations and substitutions.

The Mechanistic Significance of 13C KIEs

To understand why we utilize 4-benzyloxy-[7- 13C ]benzyl alcohol, we must examine the physics of isotopic substitution. The zero-point energy of a bond is inversely proportional to the reduced mass of the atoms involved. Replacing a 12C atom with a 13C atom lowers the zero-point energy of the benzylic C-H or C-O bond. If this bond is broken or altered in the rate-determining step (RDS) of a reaction, the activation energy for the heavier isotopologue will be slightly higher, resulting in a normal KIE ( k12​/k13​>1 ).

Why 13C over Deuterium? Primary H/D KIEs are large (typically 2.0 to 7.0) but are highly susceptible to tunneling effects, which can artificially inflate the measured values and obscure the true TS geometry[2]. Heavy-atom KIEs, such as those for 13C , are much smaller (typically 1.01 to 1.05) but are strictly governed by the extent of hybridization change (e.g., sp3→sp2 ) and bond-breaking in the TS[3].

For 4-benzyloxybenzyl alcohol, the benzyloxy group acts as a tunable, electron-donating chromophore that stabilizes incipient positive charge at the benzylic position. This makes it an exceptional probe for distinguishing between boundary SN​1 and SN​2 mechanisms. In an SN​1 pathway, the heterolysis of the C-O bond yields a small normal or even inverse 12C/13C KIE due to offsetting hyperconjugation effects in the resulting carbocation. Conversely, concerted SN​2 mechanisms produce relatively larger normal KIEs[3].

Mechanism M1 Substrate Binding & Activation M2 Rate-Determining Step (C-H or C-O Cleavage) M1->M2 M3 Calculate k12/k13 (Expected 0.89 - 1.05) M2->M3 M4 Determine TS Symmetry & Reaction Pathway M3->M4

Caption: Logical flow for determining transition state symmetry using 13C KIE data.

Synthesis and Isotopic Validation

The integrity of any KIE study relies absolutely on the isotopic and enantiomeric purity of the starting material. Contamination by 12C at the labeled position will catastrophically skew the competitive reaction kinetics[4].

Step-by-Step Synthesis Workflow
  • Isotopic Insertion : The synthesis begins with a highly enriched carbon source, such as 13CO2​ or 13C -methyl iodide, which is reacted with a 4-benzyloxyphenyl Grignard reagent to form 4-benzyloxybenzoic acid-[carboxy- 13C ].

  • Reduction : The carboxylic acid is reduced using lithium aluminum hydride ( LiAlH4​ ) in anhydrous ether or THF to yield 4-benzyloxy-[7- 13C ]benzyl alcohol.

  • Validation : The product must be subjected to high-resolution 13C -NMR and Isotope Ratio Mass Spectrometry (IRMS) to confirm an isotopic enrichment of >99.5%. A competitive enzymatic oxidation using a highly specific alcohol dehydrogenase (ADH) can be used as a biological validation step to ensure no unlabeled contamination exists[4].

Synthesis N1 13C-Carbon Source (e.g., 13CO2) N2 Grignard Addition to 4-Benzyloxyaryl Halide N1->N2 N3 Reduction (LiAlH4) to [7-13C]Benzyl Alcohol N2->N3 N4 Purification & Isotopic Validation (NMR/MS) N3->N4

Caption: Synthesis and validation workflow for 13C-labeled benzyl alcohol derivatives.

Experimental Protocol: High-Precision 13C KIE Measurement

Historically, measuring 13C KIEs required taking natural abundance reactions to extreme conversions (>90%), which often led to side reactions or catalyst degradation[5]. Modern protocols leverage Polarization Transfer NMR (DEPT-55) to measure isotopic fractionation at very low conversions with extraordinary sensitivity[3].

The Competitive KIE Protocol

This protocol is designed as a self-validating system. By running parallel reactions, we eliminate run-to-run variations in temperature and catalyst concentration.

  • Reaction Setup : Prepare a pseudo-first-order reaction mixture containing an equimolar blend of 12C and 13C 4-benzyloxybenzyl alcohol (or rely on natural abundance if using the Singleton method[5]). Introduce the catalyst (e.g., Ru/MnO 2​ for oxidative cyanation[6] or a thiourea organocatalyst[7]).

  • Parallel Execution : Split the mixture into two vessels.

    • Vessel A (Baseline): Drive the reaction to 100% conversion to establish the initial isotopic ratio ( R0​ ).

    • Vessel B (Kinetic): Allow the reaction to proceed to exactly 2% to 5% conversion. At low conversions, the product pool is highly enriched in the faster-reacting isotope, maximizing the measurable fractionation[3].

  • Rapid Quench : Terminate Vessel B instantaneously. For enzymatic reactions, use saturated HgCl2​ [8]; for chemical oxidations, use flash-freezing in liquid nitrogen. Causality: A slow quench allows the reaction to drift past the target conversion, dampening the KIE signal.

  • Isolation : Separate the product from the unreacted starting material using preparative HPLC. The benzyloxy group provides an excellent UV handle for precise peak collection[8].

  • Isotopic Analysis : Analyze the isolated product using the DEPT-55 NMR method. Polarization transfer from 1H to 13C reduces the required acquisition time by a factor of nine compared to standard 13C -NMR[3].

  • Calculation : Compute the KIE using the standard competitive equation:

    KIE=ln(1−F(Rp​/R0​))ln(1−F)​

    (Where F is the fractional conversion, and Rp​ is the isotopic ratio of the product).

KIE_Protocol S1 Reaction Setup: Substrate + Catalyst/Oxidant S2 Parallel Reactions: 2% vs 100% Conversion S1->S2 S3 Rapid Quench (HgCl2 / Flash Freeze) S2->S3 S4 Product Isolation (Preparative HPLC) S3->S4 S5 Isotopic Ratio Analysis (DEPT-55 NMR / IRMS) S4->S5

Caption: Step-by-step competitive kinetic isotope effect experimental workflow.

Data Interpretation & Case Studies

The magnitude of the measured KIE reveals the architecture of the transition state. Below is a summary of quantitative data derived from benzylic alcohol oxidations and substitutions.

Reaction TypeCatalyst / EnzymeTarget BondTypical KIE ValueMechanistic Implication
Enzymatic Oxidation Alcohol Dehydrogenase (BsADH)C-H / C-O kH​/kD​>1 (Temp Dep.)Bulky substrates like benzyl alcohol cause protein friction, leading to significant dynamic coupling and temperature-dependent isotope effects[9].
Chemical Oxidation Swern OxidationC-H 2H KIE = 2.82Rate-determining deprotonation of the alkoxysulfonium intermediate, followed by syn- β -elimination[2].
Oxidative Cyanation Ru/MnO 2​ Single-Site CatalystC-H kH​/kD​=6.5 C-H cleavage is the kinetically crucial step; 4-benzyloxybenzyl alcohol converts selectively to the nitrile[6].
Organocatalytic Glycosylation Thiourea CatalystC-O 13C KIE = 0.892 (Inverse)Substantial inverse KIE indicates a highly polarized, late transition state bordering on an SN​1 mechanism[7].

Note: While primary H/D KIEs are listed above for broader context, the corresponding 13C KIEs for these pathways typically fall in the 1.01–1.05 range for normal effects, or <1.0 for inverse effects (as seen in the thiourea example).

Conclusion

The use of 4-benzyloxy-[7- 13C ]benzyl alcohol as a mechanistic probe bridges the gap between theoretical computational models and empirical reality. By leveraging high-precision polarization transfer NMR and rigorously controlled competitive reaction protocols, researchers can map the transition states of complex catalytic cycles down to the sub-angstrom level. For drug development professionals, this translates to a deeper understanding of metabolic oxidation pathways (e.g., CYP450-mediated benzylic oxidations) and the ability to rationally design more efficient, selective catalysts for active pharmaceutical ingredient (API) synthesis.

References

  • Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46.

  • Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 75-77.

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357-9358. (Cited within Kwan et al.)

  • Denmark, S. E., & Chi, H. M. (2014). Catalytic, Enantioselective, Intramolecular Sulfenoamination of Alkenes with Anilines. Journal of the American Chemical Society / Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory.

  • Wang, Y., et al. (2020). Atomically Dispersed Ru on Manganese Oxide Catalyst Boosts Oxidative Cyanation. ACS Catalysis, 10(11), 6299-6308.

  • Chem-Impex International. (n.d.). 4-Benzyloxybenzyl alcohol Product Information & Research Applications.

  • Roston, D., et al. (2014). Isotope Substitution of Promiscuous Alcohol Dehydrogenase Reveals the Origin of Substrate Preference in the Transition State. Journal of the American Chemical Society. (Referenced via related PMC data)

  • Jacobsen, E. N., et al. (2019). Mechanistic Insight toward Understanding the Role of Charge in Thiourea Organocatalysis. ACS Catalysis.

Sources

Protocols & Analytical Methods

Method

Tracing Xenobiotic Metabolism: An Application &amp; Protocol Guide for 4-Benzyloxy-[7-13C]benzyl Alcohol

Abstract Stable isotope tracing has become an indispensable tool in metabolomics for elucidating complex biochemical transformations.[1][2] This guide provides a comprehensive overview and detailed protocols for the appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating complex biochemical transformations.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 4-Benzyloxy-[7-¹³C]benzyl Alcohol, a novel tracer designed for in-depth studies of xenobiotic metabolism. By incorporating a ¹³C label at the benzylic position, this tracer offers a precise and unambiguous method to track the metabolic fate of benzyl alcohol derivatives, which are common structural motifs in drugs and other xenobiotics. The protocols detailed herein are tailored for researchers, scientists, and drug development professionals, providing a robust framework for in vitro and in vivo experimental design, sample preparation, and mass spectrometry-based analysis.

Introduction: The Power of Stable Isotope Tracing in Xenobiotic Metabolism

Understanding the metabolic fate of foreign compounds (xenobiotics) is a cornerstone of drug development and toxicology. Stable isotope tracing, a technique that introduces molecules with non-radioactive heavy isotopes into a biological system, allows for the precise tracking of metabolic pathways.[1][3] Unlike traditional metabolomics which provides a static snapshot of metabolite levels, stable isotope tracing reveals the dynamic flow of molecules through metabolic networks.[2][3]

Why 4-Benzyloxy-[7-¹³C]benzyl Alcohol?

The selection of 4-Benzyloxy-[7-¹³C]benzyl Alcohol as a tracer is predicated on several key advantages:

  • Metabolic Significance: The benzyl alcohol moiety is a common structural feature in numerous pharmaceuticals and other xenobiotics. Its metabolism is well-characterized, primarily involving oxidation to benzoic acid followed by conjugation.[4]

  • Precise Labeling: The ¹³C label at the 7-position (the benzylic carbon) provides a specific and stable marker. This allows for the unambiguous identification of metabolites derived from the tracer, as they will exhibit a predictable mass shift in mass spectrometry analysis.[]

  • Versatility: This tracer can be employed in a wide range of biological systems, from cell cultures to whole organisms, to investigate various aspects of xenobiotic metabolism.[4]

The Metabolic Journey of 4-Benzyloxy-[7-¹³C]benzyl Alcohol

The anticipated metabolic pathway of 4-Benzyloxy-[7-¹³C]benzyl Alcohol is based on the known metabolism of benzyl alcohol. The primary route involves a two-step oxidation process followed by conjugation.

Diagram of the Metabolic Pathway

metabolic_pathway cluster_oxidation Phase I: Oxidation cluster_conjugation Phase II: Conjugation Tracer 4-Benzyloxy-[7-13C]benzyl Alcohol Aldehyde 4-Benzyloxy-[7-13C]benzaldehyde Tracer->Aldehyde Alcohol Dehydrogenase Acid 4-Benzyloxy-[7-13C]benzoic Acid Aldehyde->Acid Aldehyde Dehydrogenase Conjugate 4-Benzyloxy-[7-13C]hippuric Acid Acid->Conjugate Glycine N-acyltransferase (+ Glycine) Excretion Excretion Conjugate->Excretion Urinary Excretion

Caption: Predicted metabolic pathway of 4-Benzyloxy-[7-¹³C]benzyl Alcohol.

Experimental Design and Protocols

The successful application of 4-Benzyloxy-[7-¹³C]benzyl Alcohol hinges on a well-designed experiment and meticulous execution of protocols. This section provides detailed methodologies for both in vitro and in vivo studies.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the intrinsic metabolic stability of the tracer.

Table 1: In Vitro HLM Incubation Parameters

ParameterRecommended ValueRationale
HLM Concentration 0.5 mg/mLProvides sufficient enzymatic activity for detectable metabolism.
Tracer Concentration 1 µMA concentration well below the likely Km to ensure initial velocity kinetics.
NADPH Concentration 1 mMCofactor required for cytochrome P450 enzyme activity.
Incubation Time Points 0, 5, 15, 30, 60 minutesAllows for the determination of the initial rate of metabolism.
Reaction Volume 200 µLA standard volume for 96-well plate-based assays.

Experimental Workflow: In Vitro HLM Assay

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_quenching Reaction Quenching cluster_processing Sample Processing A Prepare HLM suspension (0.5 mg/mL in buffer) D Pre-warm HLM and Tracer A->D B Prepare Tracer stock solution (1 mM in DMSO) B->D C Prepare NADPH solution (10 mM in buffer) E Initiate reaction by adding NADPH C->E D->E F Incubate for specified time points E->F G Add ice-cold acetonitrile (2:1 v/v) to stop the reaction F->G H Vortex and centrifuge (14,000 x g, 10 min, 4°C) G->H I Collect supernatant for LC-MS/MS analysis H->I

Caption: Workflow for in vitro metabolism study using human liver microsomes.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

  • Prepare Reagents:

    • Thaw human liver microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of 4-Benzyloxy-[7-¹³C]benzyl Alcohol in DMSO.

    • Prepare a 10 mM solution of NADPH in 0.1 M potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the tracer stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Course Sampling:

    • At designated time points (0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the plate and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to understand the absorption, distribution, metabolism, and excretion (ADME) of the tracer.[4]

Table 2: In Vivo Study Parameters (Rat Model)

ParameterRecommended ValueRationale
Animal Model Male Sprague-Dawley rats (250-300g)A common and well-characterized model for PK studies.
Dosing Route Oral gavage (p.o.) or Intravenous (i.v.)Allows for the determination of oral bioavailability.
Dose 5 mg/kgA typical dose for an initial PK study.
Vehicle 20% Solutol® HS 15 in waterA common vehicle for poorly soluble compounds.
Blood Sampling Time Points 0.25, 0.5, 1, 2, 4, 8, 24 hours post-doseCaptures the absorption, distribution, and elimination phases.
Urine Collection 0-24 hoursTo quantify excreted metabolites.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimation and Dosing:

    • Acclimate rats to the housing conditions for at least 3 days.

    • Fast animals overnight before dosing.

    • Prepare the dosing solution of 4-Benzyloxy-[7-¹³C]benzyl Alcohol in the vehicle.

    • Administer the dose via oral gavage or intravenous injection.

  • Sample Collection:

    • Blood: At each time point, collect approximately 100 µL of blood from the tail vein into EDTA-coated tubes. Keep samples on ice.

    • Urine: House animals in metabolic cages to collect urine over a 24-hour period.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Urine: Dilute urine samples 1:10 with water before analysis.

    • Transfer the supernatant/diluted urine for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its sensitivity and specificity in quantifying the tracer and its ¹³C-labeled metabolites.

Table 3: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific parent and product ion masses will need to be determined by direct infusion of the tracer and synthesized standards of the expected metabolites. The ¹³C label will result in a +1 Da mass shift for the tracer and its metabolites containing the labeled carbon.

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments involves identifying and quantifying the ¹³C-labeled species.[6]

  • Metabolite Identification: Labeled metabolites are identified by their characteristic mass shift and co-elution with unlabeled standards (if available).

  • Quantification: The peak areas of the labeled tracer and its metabolites are used to determine their concentrations over time.

  • Pharmacokinetic Parameters: For in vivo studies, standard pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated for the parent tracer and its major metabolites.

  • Metabolic Stability: For in vitro studies, the rate of disappearance of the parent tracer is used to calculate its metabolic half-life and intrinsic clearance.

Conclusion

4-Benzyloxy-[7-¹³C]benzyl Alcohol is a powerful tool for elucidating the metabolic pathways of benzyl alcohol-containing xenobiotics. The protocols provided in this guide offer a robust framework for conducting both in vitro and in vivo studies. The use of stable isotope tracing provides a level of detail and certainty that is often unattainable with traditional metabolomics approaches, making it an invaluable technique in modern drug discovery and development.[]

References

  • Aretz, I., & Meierhofer, D. (2016). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. International journal of molecular sciences, 17(5), 632. [Link]

  • Beger, R. D., Sun, J., & Schnackenberg, L. K. (2012). Metabolomics and its application to the development of personalized medicine. Metabolites, 2(1), 1-16.
  • Creek, D. J., Jankevics, A., Burgess, K. E., Breitling, R., & Barrett, M. P. (2012). Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical chemistry, 84(20), 8442–8447. [Link]

  • Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-resolved metabolomics and its applications to drug development. Pharmacology & therapeutics, 133(3), 366-391.
  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–836.e15. [Link]

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2009). Isotopomer-based metabolomic analysis of xenobiotic-induced metabolic stress. Drug metabolism reviews, 41(4), 496-513.
  • Medina, R., & Gomes-Alves, P. (2020). Stable Isotope Labeling in Metabolomics: A Powerful Tool for a Deeper Insight into Cellular Metabolism. Metabolites, 10(12), 498.
  • Roberts, L. D., & Soule, C. L. (2018). The application of stable isotope tracing to understanding the metabolism of xenobiotics. Current opinion in toxicology, 8, 52-58.
  • Sun, C., & Li, Y. (2017). The recent developments in sample preparation for mass spectrometry-based metabolomics. Critical Reviews in Analytical Chemistry, 47(4), 325-331. [Link]

  • Wishart, D. S. (2019). Emerging applications of metabolomics in drug discovery and precision medicine. Nature reviews. Drug discovery, 18(6), 473–484.

Sources

Application

Application Note: Synthesis of ¹³C-Labeled Benzyl Ethers via Williamson Ether Synthesis of 4-Benzyloxy-[7-¹³C]benzyl Alcohol

Abstract This application note provides a comprehensive guide for the synthesis of ¹³C-labeled benzyl ethers utilizing 4-Benzyloxy-[7-¹³C]benzyl Alcohol as a key intermediate. The protocol described herein is based on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of ¹³C-labeled benzyl ethers utilizing 4-Benzyloxy-[7-¹³C]benzyl Alcohol as a key intermediate. The protocol described herein is based on the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This document is intended for researchers, scientists, and professionals in drug development and related fields who require isotopically labeled compounds for their studies. The detailed methodology, from reaction setup to purification, is designed to ensure high yields and isotopic integrity, critical for applications in mechanistic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.

Introduction

Isotopically labeled compounds, particularly those enriched with stable isotopes like carbon-13 (¹³C), are indispensable tools in modern chemical and biomedical research. The introduction of a ¹³C label provides a unique spectroscopic handle that allows for the unambiguous tracking of molecules in complex biological systems and chemical reactions. ¹³C-labeled benzyl ethers are of particular interest as they are common structural motifs in a wide range of pharmaceuticals, agrochemicals, and other biologically active molecules. The ability to synthesize these compounds with high isotopic purity is crucial for elucidating metabolic pathways, quantifying drug distribution, and understanding reaction mechanisms.

The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This Sₙ2 reaction is characterized by its broad substrate scope and generally high yields.[3] In the context of isotopic labeling, this method offers a straightforward approach to incorporate a ¹³C-labeled benzylic moiety into a target molecule. This application note details a specific protocol for the synthesis of ¹³C-labeled benzyl ethers starting from the readily available 4-Benzyloxy-[7-¹³C]benzyl Alcohol.

Theoretical Background: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide ion. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydride (KH), or a milder base like potassium carbonate (K₂CO₃) for more acidic alcohols.[4][5]

The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group in a single, concerted step. For the synthesis of benzyl ethers, benzyl halides (e.g., benzyl bromide) are excellent electrophiles due to the stability of the transition state.[6]

The choice of base and solvent is critical for the success of the Williamson ether synthesis.[4] Strong bases like NaH are often used with less acidic alcohols and require anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][7] Milder bases like K₂CO₃ are suitable for more acidic starting materials and can be used in polar aprotic solvents like acetonitrile or acetone.[3]

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products alcohol 4-Benzyloxy-[7-¹³C]benzyl Alcohol base Base (e.g., NaH) ether ¹³C-Labeled Benzyl Ether alkyl_halide Alkyl Halide (R-X) salt Salt (e.g., NaX) gas H₂ (if NaH is used)

Caption: General scheme of the Williamson ether synthesis for ¹³C-labeled benzyl ethers.

Experimental Protocol

This protocol describes the synthesis of a generic ¹³C-labeled benzyl ether from 4-Benzyloxy-[7-¹³C]benzyl Alcohol and an alkyl halide.

Materials and Reagents
ReagentGradeSupplierNotes
4-Benzyloxy-[7-¹³C]benzyl Alcohol≥98% isotopic puritySpecialty supplierHandle as a valuable starting material.
Sodium Hydride (NaH)60% dispersion in mineral oilMajor chemical supplierHighly flammable and reactive with water.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Major chemical supplierUse a dry solvent to prevent quenching of NaH.
Alkyl Halide (R-X)Reagent gradeMajor chemical supplierPrimary alkyl halides are preferred.
Diethyl Ether (Et₂O)AnhydrousMajor chemical supplierFor extraction.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS gradeMajor chemical supplierFor quenching the reaction.
Brine (Saturated Aqueous NaCl)ACS gradeMajor chemical supplierFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS gradeMajor chemical supplierFor drying.
Silica Gel60 Å, 230-400 meshMajor chemical supplierFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Benzyloxy-[7-¹³C]benzyl Alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous DMF (approximately 10 mL per 1 mmol of alcohol).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may become slightly cloudy as the sodium alkoxide forms.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[8] The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure ¹³C-labeled benzyl ether.

Workflow Diagram

Experimental Workflow start Start: Weigh 4-Benzyloxy-[7-¹³C]benzyl Alcohol dissolve Dissolve in anhydrous DMF start->dissolve cool_deprotonate Cool to 0°C and add NaH dissolve->cool_deprotonate add_halide Add alkyl halide at 0°C cool_deprotonate->add_halide Evolves H₂ gas warm_stir Warm to RT and stir for 12-16h add_halide->warm_stir quench Quench with sat. NH₄Cl at 0°C warm_stir->quench extract Extract with Et₂O quench->extract wash_dry Wash with H₂O, brine, and dry over MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end_product Obtain pure ¹³C-labeled benzyl ether purify->end_product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation (wet solvent/reagents)Ensure all glassware is oven-dried and use anhydrous solvents.
Inactive NaHUse fresh, unopened NaH or test the activity of the current batch.
Unreactive alkyl halideUse a more reactive alkyl halide (e.g., iodide instead of chloride) or increase the reaction temperature.
Presence of starting material Insufficient reaction time or temperatureIncrease the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C).
Insufficient amount of base or alkyl halideEnsure the correct stoichiometry is used.
Formation of side products Elimination reaction with secondary/tertiary halidesUse a primary alkyl halide.
Over-alkylationUse the specified stoichiometry; avoid a large excess of the alkylating agent.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle NaH in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous DMF: DMF is a combustible liquid and a potential teratogen. Handle in a well-ventilated fume hood and avoid skin contact.

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with care in a fume hood and wear appropriate PPE.

  • General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of ¹³C-labeled benzyl ethers from 4-Benzyloxy-[7-¹³C]benzyl Alcohol. The protocol detailed in this application note, when followed with care and attention to anhydrous conditions, can be expected to provide the desired labeled products in good yield and high isotopic purity. The resulting ¹³C-labeled benzyl ethers are valuable tools for a wide range of applications in drug discovery and development, as well as in fundamental chemical and biological research.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chem-Impex. (n.d.). 4-Benzyloxybenzyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Carbon–Oxygen Bond Formation: Phosphine-Catalyzed Synthesis of Benzylic Ethers via the Oxidation of Benzylic C–H Bonds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.

Sources

Method

Application Note: Preparation and Monitoring of 13C-Labeled Peptides Utilizing 4-Benzyloxy-[7-13C]benzyl Alcohol

Introduction & Strategic Rationale In the field of peptide therapeutics and structural biology, the precise monitoring of Solid-Phase Peptide Synthesis (SPPS) and the generation of Stable Isotope-Labeled (SIL) probes are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the field of peptide therapeutics and structural biology, the precise monitoring of Solid-Phase Peptide Synthesis (SPPS) and the generation of Stable Isotope-Labeled (SIL) probes are critical bottlenecks. Traditional colorimetric assays (e.g., the Kaiser test) for monitoring SPPS are qualitative, prone to false negatives, and cannot directly assess the esterification of the first amino acid to the resin.

To overcome these limitations, 1[1] is deployed as an advanced isotopic building block. This compound serves a dual purpose:

  • 13C-Labeled Wang Resin Precursor: Grafting this molecule onto a polystyrene matrix creates a 13C-enriched Wang linker. This enables non-destructive, quantitative monitoring of resin loading and peptide folding via High-Resolution Magic Angle Spinning (HR-MAS) 13C NMR[2].

  • C-Terminal Isotope Tagging: Utilizing the alcohol in solution-phase esterification yields a stable 13C-labeled peptide C-terminal ester, acting as a highly sensitive probe for pharmacokinetic mass spectrometry (LC-MS/MS) or structural NMR studies.

Mechanistic Causality: The 13C NMR Reporter System

The strategic placement of the 13C isotope at the benzylic position (C7) transforms the linker into a highly sensitive environmental reporter.

  • The Causality of the Chemical Shift: In its free hydroxyl state, the benzylic carbon of the 13C-Wang resin resonates at approximately 64.1 ppm [2]. Upon esterification with the first Fmoc-protected amino acid, the electron-withdrawing effect of the newly formed ester bond deshields the C7 nucleus, shifting its resonance downfield to 66.4 ppm [2].

  • Overcoming Solid-Phase Broadening: Standard liquid-state NMR fails on solid resins due to restricted molecular tumbling and magnetic susceptibility variations, which cause severe line broadening. By spinning the sample at the "magic angle" (54.74° relative to the magnetic field) at high speeds (e.g., 2–4 kHz), 3[3]. This yields sharp, quantifiable liquid-like signals, allowing researchers to calculate the exact ratio of the 66.4 ppm to 64.1 ppm peaks, thus creating a self-validating system for >99% coupling efficiency. Furthermore, this technique allows the detection of excessive misfolding or β-sheet aggregation during peptide elongation without cleaving the peptide from the support[4].

Experimental Workflows and Protocols

Protocol A: Synthesis of 13C-Labeled Peptide Esters (Isotope Probes)

This protocol describes the solution-phase tagging of a fully protected peptide acid with 4-Benzyloxy-[7-13C]benzyl alcohol to generate a 13C-labeled peptide probe.

  • Causality of Reagent Choice: EDC is chosen over DIC to allow easy aqueous workup of the urea byproduct. HOBt is included to suppress enantiomerization of the C-terminal amino acid during activation.

  • Activation: Dissolve 1.0 eq of the fully protected peptide acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 15 minutes to form the active ester.

  • Esterification: Add 1.5 eq of 4-Benzyloxy-[7-13C]benzyl alcohol and 0.1 eq of DMAP.

  • Elongation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Dilute with EtOAc, wash sequentially with 5% KHSO4, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via RP-HPLC.

Protocol B: Preparation of 13C-Wang Resin and First Amino Acid Loading
  • Resin Grafting: React chloromethyl polystyrene (Merrifield resin) with 4-Benzyloxy-[7-13C]benzyl alcohol (2.0 eq) and NaOMe (2.0 eq) in DMA at 80 °C for 24 hours. Wash thoroughly with DMF, MeOH, and DCM.

  • First AA Coupling: Swell the 13C-Wang resin in DCM. In a separate vial, dissolve Fmoc-AA-OH (3.0 eq) and DIC (3.0 eq) in minimal DMF.

  • Catalysis: Add the activated amino acid to the resin, followed immediately by DMAP (0.1 eq). Critical Insight: DMAP is required to drive the esterification of the sterically hindered benzylic alcohol, but its concentration must be strictly limited to ≤0.1 eq to prevent base-catalyzed racemization of the Fmoc-AA-OH.

  • End-Capping: After 2 hours, wash the resin and treat with Acetic Anhydride/Pyridine (1:1) to cap any unreacted 13C-hydroxyl sites, preventing deletion sequences.

Protocol C: HR-MAS 13C NMR Validation
  • Sample Prep: Transfer ~10 mg of the loaded resin into a 4 mm ZrO2 MAS rotor.

  • Swelling: Add 40 µL of CDCl3/DMF-d7 (1:1 v/v) to swell the beads, which maximizes chain mobility and sharpens the NMR signals[3].

  • Acquisition: Spin at 2 kHz. Acquire a 1D 13C or 2D 1H,13C-HSQC spectrum.

  • Validation: Confirm the complete absence of the 64.1 ppm peak (free alcohol) and the presence of the 66.4 ppm peak (esterified)[2].

Data Presentation

Table 1: 13C NMR Chemical Shifts of the C7-Benzylic Carbon During SPPS

Molecular State C7 Chemical Shift (ppm) Diagnostic Significance
Free 13C-Wang Resin ~64.1 ppm Indicates unreacted hydroxyl sites; requires end-capping.
Fmoc-AA-O-13C-Wang ~66.4 ppm Confirms successful esterification of the first amino acid.
Benzoyl-capped 13C-Wang ~65.8 ppm Confirms successful capping of unreacted sites.

| Peptide Misfolding (On-Resin) | Line broadening / Shift dispersion | Indicates β-sheet aggregation; requires chaotropic solvents. |

Table 2: Cleavage Strategies for 13C-Labeled Peptides

Cleavage Cocktail Mechanism Final Product 13C Label Status
95% TFA / 2.5% TIS / 2.5% H2O Acidic cleavage of the benzylic ester Free Peptide Acid Lost (Remains as 13C-benzyl cation trapped by TIS)
1% TFA in DCM Highly acid-labile linker detachment (if orthogonal linker used) Protected Peptide Retained (If synthesized via Protocol A)

| No Cleavage (Solution Phase) | N/A | Peptide-13C-Ester | Retained (Stable Isotope Probe) |

Mandatory Visualization

G A 4-Benzyloxy-[7-13C]benzyl Alcohol B Grafting to Polystyrene Support A->B Solid-Phase Route H Solution-Phase Esterification (EDC/HOBt) A->H Solution-Phase Route C 13C-Wang Resin (C7 Shift: 64.1 ppm) B->C D Fmoc-AA-OH + DIC/DMAP (Esterification) C->D E Loaded Resin (C7 Shift: 66.4 ppm) D->E F HR-MAS 13C NMR Validation E->F Quantify Loading G Iterative SPPS Elongation F->G Proceed if >99% I 13C-Labeled Peptide Ester (Stable Isotope Probe) H->I Direct Peptide Tagging

Caption: Dual-utility workflow of 4-Benzyloxy-[7-13C]benzyl alcohol for SPPS monitoring and SIL probe synthesis.

References

  • Journal of the American Chemical Society: Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13C MAS NMR.[Link]

  • Journal of the American Chemical Society: Revealing Protein Structures in Solid-Phase Peptide Synthesis by 13C Solid-State NMR: Evidence of Excessive Misfolding for Alzheimer's β.[Link]

Sources

Application

Application Notes and Protocols for Isotopic Labeling of Drug Metabolites Using 4-Benzyloxy-[7-¹³C]benzyl Alcohol

Introduction: Illuminating the Metabolic Maze with Stable Isotopes In the intricate journey of a drug through the body, understanding its metabolic fate is paramount for establishing its safety and efficacy.[1][2] Tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Illuminating the Metabolic Maze with Stable Isotopes

In the intricate journey of a drug through the body, understanding its metabolic fate is paramount for establishing its safety and efficacy.[1][2] Traditional drug metabolism studies often face challenges in distinguishing drug-related metabolites from endogenous molecules, especially at low concentrations. Stable isotope labeling (SIL) has emerged as a powerful technique to overcome these hurdles, providing a clear and unambiguous way to track a drug and its transformation products.[2][3] Among the various stable isotopes, Carbon-13 (¹³C) offers significant advantages due to its low natural abundance and the fact that carbon forms the backbone of most drug molecules.[][5] This ensures that the isotopic label is retained throughout the metabolic process, acting as a unique signature for all drug-related species.[]

This guide provides a comprehensive overview and detailed protocols for the application of 4-Benzyloxy-[7-¹³C]benzyl Alcohol in the isotopic labeling of drug metabolites. The strategic placement of the ¹³C label on the benzylic carbon allows for the confident identification and quantification of metabolites where this structural motif remains intact. This approach is particularly valuable for drugs containing a benzyl or a substituted benzyl group, a common feature in many pharmaceutical compounds.

The Strategic Advantage of 4-Benzyloxy-[7-¹³C]benzyl Alcohol

The choice of the labeling precursor is a critical decision in any stable isotope-based metabolism study. 4-Benzyloxy-[7-¹³C]benzyl Alcohol offers several distinct advantages:

  • Metabolic Stability of the Label: The ¹³C-label is incorporated into the core structure of the drug candidate. In many metabolic pathways, the benzylic position is susceptible to oxidation. Labeling this specific carbon allows for the precise tracking of metabolic changes at this site.

  • Versatile Synthetic Precursor: 4-Benzyloxybenzyl alcohol is a versatile building block in organic synthesis.[6] Its hydroxyl group can be readily converted into other functional groups, enabling its incorporation into a wide variety of drug scaffolds. The benzyloxy group also serves as a stable protecting group that can be removed under specific conditions if required.

  • Clear Spectroscopic Signature: The single ¹³C label provides a distinct and easily interpretable signal in both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][7] This simplifies data analysis and enhances the confidence in metabolite identification.

  • Reduced Isotope Effects: Carbon-13 is a heavier isotope, and its incorporation can sometimes lead to minor differences in reaction rates (kinetic isotope effects). However, for many biological systems, these effects are negligible and do not significantly alter the metabolic profile of the drug.

Workflow for a ¹³C-Labeled Drug Metabolism Study

The overall process of using 4-Benzyloxy-[7-¹³C]benzyl Alcohol for metabolite labeling follows a well-defined workflow, from synthesis to analysis.

Workflow cluster_synthesis Synthesis & Purification cluster_incubation In Vitro/In Vivo Incubation cluster_analysis Sample Preparation & Analysis cluster_data Data Interpretation Synthesis Synthesis of ¹³C-labeled Drug Candidate Purification Purification and Characterization (NMR, MS) Synthesis->Purification Incubation Incubation with Biological Matrix (e.g., Liver Microsomes, Plasma) Purification->Incubation Extraction Extraction of Drug and Metabolites Incubation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis NMR_Analysis NMR Analysis (Optional) Extraction->NMR_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID NMR_Analysis->Metabolite_ID Quantification Relative/Absolute Quantification Metabolite_ID->Quantification

Figure 1: General workflow for a drug metabolism study using a ¹³C-labeled compound.

Protocol 1: Synthesis of a ¹³C-Labeled Drug Candidate

This protocol describes a general method for incorporating the 4-Benzyloxy-[7-¹³C]benzyl moiety into a hypothetical drug candidate containing a primary amine. The reaction is a standard reductive amination.

Materials:

  • 4-Benzyloxy-[7-¹³C]benzaldehyde (can be synthesized by oxidation of 4-Benzyloxy-[7-¹³C]benzyl Alcohol[8][9])

  • Amine-containing drug precursor

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of the amine-containing drug precursor (1.0 eq) in DCE, add 4-Benzyloxy-[7-¹³C]benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and isotopic incorporation of the final ¹³C-labeled drug candidate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹³C NMR will show a significantly enhanced signal for the benzylic carbon, and the HRMS will confirm the expected mass shift due to the ¹³C label.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Labeled_Aldehyde 4-Benzyloxy-[7-¹³C]benzaldehyde Imine_Formation Imine Formation (DCE, Acetic Acid) Labeled_Aldehyde->Imine_Formation Drug_Precursor Amine-containing Drug Precursor Drug_Precursor->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Labeled_Drug ¹³C-Labeled Drug Candidate Reduction->Labeled_Drug

Figure 2: Synthetic scheme for a ¹³C-labeled drug candidate via reductive amination.

Protocol 2: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol outlines a typical in vitro experiment to identify metabolites using the ¹³C-labeled drug candidate.

Materials:

  • ¹³C-Labeled drug candidate (in a suitable solvent like DMSO, final concentration ≤ 1%)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

  • Incubator/shaking water bath at 37°C

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the ¹³C-labeled drug candidate (e.g., at a final concentration of 1-10 µM), and HLM (e.g., at a final concentration of 0.5-1 mg/mL).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid. This will also precipitate the proteins.

  • Sample Preparation for Analysis: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: Metabolite Identification by LC-MS/MS

The key to identifying metabolites of the ¹³C-labeled drug is to look for characteristic isotopic patterns in the mass spectra.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Analytical Approach:

  • Chromatographic Separation: Develop a suitable HPLC method to separate the parent drug from its potential metabolites.

  • Mass Spectrometric Detection: Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Data Analysis - The "Doublet" Signature: The most significant advantage of using a single ¹³C label is the appearance of a characteristic "doublet" for the parent drug and all metabolites that retain the label. This doublet consists of the unlabeled endogenous compound (if any) and the ¹³C-labeled species, separated by approximately 1.00335 Da (the mass difference between ¹³C and ¹²C). In the absence of an unlabeled standard, the ¹³C-labeled compound will still be readily identifiable by its unique mass.

  • Metabolite Prediction and Confirmation:

    • Predict potential metabolites based on known biotransformation reactions (e.g., oxidation, hydroxylation, glucuronidation).

    • Search the full scan data for the expected m/z values of these predicted metabolites, looking for the characteristic mass of the ¹³C-labeled species.

    • Confirm the identity of the metabolites by analyzing their MS/MS fragmentation patterns. The fragments containing the ¹³C-label will also show a +1 Da mass shift compared to the corresponding fragments of an unlabeled standard.

Biotransformation Mass Change Expected Mass of ¹³C-Labeled Metabolite
Hydroxylation+16 DaM+1(¹³C) + 16
N-dealkylationVariesM+1(¹³C) - mass of alkyl group
Glucuronidation+176 DaM+1(¹³C) + 176
Sulfation+80 DaM+1(¹³C) + 80
(M represents the monoisotopic mass of the unlabeled parent drug)

Protocol 4: Structural Elucidation by NMR Spectroscopy

For complex metabolites or when MS/MS data is ambiguous, NMR spectroscopy can provide definitive structural information.[7][10][11]

Approach:

  • Sample Preparation: If the metabolite can be isolated and purified in sufficient quantities (typically >100 µg), it can be analyzed by NMR.

  • ¹³C NMR: A standard ¹³C NMR spectrum will show a highly intense signal for the labeled benzylic carbon, confirming the presence of the label.

  • ¹H-¹³C Heteronuclear Correlation Spectroscopy (HSQC/HMQC): These 2D NMR experiments will show a correlation between the benzylic protons and the enriched ¹³C-labeled carbon.

  • Structure Confirmation: The chemical shift of the labeled carbon and its correlations to neighboring protons can provide valuable information about the chemical environment and confirm structural changes near the labeled site. For example, hydroxylation at the benzylic position would cause a significant downfield shift of the ¹³C signal.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The use of a stable isotope label provides an internal standard for qualitative analysis.[] The predictable mass shifts in MS and the distinct signals in NMR serve as built-in checks for the identity of the metabolites.[][7] Furthermore, adherence to established regulatory guidelines for bioanalytical method validation ensures the generation of robust and reliable data.[12]

Conclusion

The use of 4-Benzyloxy-[7-¹³C]benzyl Alcohol as a precursor for isotopic labeling is a powerful strategy in modern drug metabolism research. It enables the confident and unambiguous identification and characterization of drug metabolites, ultimately accelerating the drug development process.[5][13] The detailed protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively implement this technique in their own studies.

References

  • A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. Benchchem.
  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope.
  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry.
  • Detecting Stable Isotope Labeled Metabolites in Untargeted Analysis Using a Benchtop Orbitrap Mass Spectrometer and a Single Pro. Thermo Fisher Scientific.
  • New technique for the determination of metabolites labeled by the isotope (13C) using mass fragmentography. INIS-IAEA.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC.
  • Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. PubMed.
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers.
  • use of 13C-nmr spectroscopy for the detection and identification of metabolites of carbon-13 labelled amitriptyline. Journal of Pharmacy and Pharmacology.
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry.
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
  • 4-Benzyloxybenzyl alcohol 97 836-43-1. Sigma-Aldrich.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology.
  • Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. PMC.
  • Isotope-labeled Pharmaceutical Standards. Alfa Chemistry.
  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol.
  • Stereospecific multiple isotopic labeling of benzyl alcohol. PubMed.
  • Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. PMC.
  • Guidance for Industry and Researchers. Food and Drug Administration.
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC.
  • ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. European Commission.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
  • Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
  • 4-(BENZYLOXY)BENZYL ALCOHOL. gsrs.
  • Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications.
  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 4-Benzyloxy-[7-¹³C]benzyl Alcohol

Welcome to the Isotope-Labeled Compounds Technical Support Center. As researchers and drug development professionals transition from standard molecules to stable isotope-labeled analogs, unexpected spectral complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isotope-Labeled Compounds Technical Support Center. As researchers and drug development professionals transition from standard molecules to stable isotope-labeled analogs, unexpected spectral complexities often arise. This guide is engineered by our Senior Application Scientists to help you troubleshoot and resolve NMR signal overlap specifically associated with 4-Benzyloxy-[7-¹³C]benzyl Alcohol .

Section 1: The Causality of Signal Overlap (Root Cause Analysis)

To resolve an artifact, we must first understand its physical origin. 4-Benzyloxy-[7-¹³C]benzyl Alcohol contains two distinct methylene (-CH₂-) groups: the benzylic carbon (C7, which is 100% ¹³C-labeled) and the benzyloxy carbon (natural abundance ¹²C).

In a standard ¹H NMR spectrum, the ¹³C nucleus (spin = ½) at the C7 position couples strongly with its directly attached protons. This one-bond heteronuclear coupling (¹J_CH) is typically around 140–142 Hz. On a standard 400 MHz spectrometer, a 140 Hz coupling splits the C7 proton signal into a massive doublet spanning ~0.35 ppm.

Because the benzyloxy -CH₂- protons naturally resonate as a singlet near 5.07 ppm[1], the downfield satellite of the ¹³C-coupled C7 doublet (centered around 4.60 ppm) frequently overlaps with the benzyloxy singlet or the highly variable hydroxyl (-OH) proton. This overlap obscures integration and complicates structural verification. Proton decoupling removes this interaction, consolidating the split peaks into a single, easily quantifiable resonance[2].

Section 2: Troubleshooting Workflow

The following decision matrix illustrates the self-validating workflow our application scientists use to isolate and resolve heteronuclear signal overlap.

G A Identify Signal Overlap in 1H NMR B Is overlap caused by 13C satellites (~140 Hz)? A->B C Run 1H{13C} Decoupled Experiment B->C Yes D Are signals still overlapping? B->D No C->D E Run 2D 1H-13C HSQC for Heteronuclear Separation D->E Yes (Chemical Shift) F Perform Solvent Titration (e.g., CDCl3 to C6D6) D->F Yes (Matrix Effect) G Overlap Successfully Resolved D->G No E->G F->G

Caption: Workflow for resolving NMR signal overlap in 13C-labeled compounds.

Section 3: Step-by-Step Methodologies

If standard 1D ¹H NMR fails to provide baseline resolution, implement one of the following validated protocols.

Protocol A: ¹H{¹³C} Broadband Decoupled NMR

Applying a continuous radiofrequency (RF) pulse at the ¹³C resonance frequency during ¹H acquisition saturates the ¹³C transitions. This effectively averages the local magnetic field experienced by the attached protons to zero, collapsing the wide doublet back into a sharp singlet[2].

Step-by-Step Execution:

  • Acquire Standard ¹H NMR: Run a standard proton spectrum to identify the exact center of the ¹³C satellites.

  • Configure Inverse Decoupling: Set the spectrometer's decoupler channel (f2) to the ¹³C frequency (~100 MHz on a 400 MHz system).

  • Select Pulse Sequence: Load a proton-observed, carbon-decoupled pulse program (e.g., zgig on Bruker systems). Use a broadband composite decoupling sequence such as GARP-4 or WALTZ-16[3].

  • Calibrate Pulse Width: Ensure the ¹³C 90° pulse width is accurately calibrated (e.g., ~65.5 μs at appropriate power) to ensure complete decoupling across the carbon spectral window[3].

  • Acquire Data: Run the experiment with decoupling gated only during the acquisition time (inverse gated) to prevent excessive sample heating from the RF power.

Protocol B: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

When signals inherently share the same ¹H chemical shift, 1D decoupling is insufficient. 2D NMR distributes signals across two frequency axes, providing absolute resolution by separating overlapping proton peaks based on the chemical shift of their attached carbons[4].

Step-by-Step Execution:

  • Select Pulse Program: Load a phase-sensitive ¹H-¹³C HSQC sequence[5].

  • Optimize the INEPT Delay: The magnetization transfer delay (Δ) must be optimized for the specific ¹J_CH coupling. For benzylic carbons, ¹J_CH ≈ 140 Hz. Set Δ = 1/(4 * 1J_CH) ≈ 1.78 ms[3].

  • Set Spectral Widths: Ensure the F1 (¹³C) spectral width covers at least 50–80 ppm. The ¹³C-labeled C7 carbon will appear near 65.0 ppm, while the natural abundance benzyloxy carbon will appear near 70.1 ppm[1].

  • Acquire & Process: Run the experiment using 16 dummy scans to reach steady-state magnetization[3]. Process the data using zero-filling and linear prediction in the indirect (F1) dimension to maximize heteronuclear resolution.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my ¹³C NMR baseline heavily distorted around 65 ppm? A: The 100% isotopic enrichment at the C7 position produces a macroscopic magnetization vector that is roughly 100 times stronger than your natural abundance carbons. This massive signal can overwhelm the receiver (ADC overflow) or cause acoustic ringing in the probe. Solution: Decrease the receiver gain (RG), use a smaller flip angle (e.g., 30° instead of 90°), or apply backward linear prediction during processing.

Q: My decoupled ¹H{¹³C} spectrum shows a slight upfield shift in the C7 proton signal compared to an unlabeled standard. Is my compound impure? A: No, your compound is likely pure. This phenomenon is a primary isotope effect. The heavier ¹³C nucleus alters the zero-point vibrational energy of the C-H bond, which typically induces a slight upfield isotope shift (often around –2.0 ppb) in the attached protons relative to the ¹²C multiplet[6].

Q: Can I resolve the overlap without using decoupling or 2D NMR? A: Yes, through solvent titration. Aromatic Solvent-Induced Shifts (ASIS) occur when you change the matrix from CDCl₃ to Benzene-d₆ (C₆D₆) or DMSO-d₆. The anisotropic magnetic field of the new solvent molecules will interact differently with the benzylic vs. benzyloxy protons, often shifting them apart enough to clear the overlap.

Section 5: Quantitative Data Summary

Use the following table to benchmark your experimental data against expected theoretical values for 4-Benzyloxy-[7-¹³C]benzyl Alcohol.

Nucleus / Functional GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H NMR)¹J_CH Coupling (Hz)
C7-CH₂OH (¹³C-labeled) ~4.60~65.0Doublet (due to ¹³C)~140 - 142
Benzyloxy -CH₂-O- ~5.07~70.1SingletN/A (Natural Abund.)
Aromatic Protons 6.90 - 7.45115.0 - 158.8MultipletsN/A
Hydroxyl (-OH) 1.50 - 2.50 (Variable)N/ABroad SingletN/A

Note: Chemical shifts are referenced to CDCl₃ at 298K. Shifts for exchangeable protons (-OH) will vary based on concentration, temperature, and trace water content.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. URL: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR - Advances in Polymer Science. URL: [Link]

  • Fast Quantitative 1H–13C Two-Dimensional NMR with Very High Precision - Analytical Chemistry (ACS Publications). URL: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - IntechOpen. URL: [Link]

  • Sustainable organophosphorus-catalysed Staudinger reduction - The Royal Society of Chemistry. URL: [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts - ISMRM. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming LC-MS/MS Matrix Effects with 4-Benzyloxy-[7-13C]benzyl Alcohol

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical assays suffering from poor reproducibility and nonlinear calibration curves.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical assays suffering from poor reproducibility and nonlinear calibration curves. More often than not, the root cause is uncompensated matrix effects. This guide provides field-proven, self-validating protocols to diagnose and eliminate these issues using a highly stable isotopic internal standard (SIL-IS): 4-Benzyloxy-[7-13C]benzyl Alcohol .

Section 1: The Causality of Matrix Effects and IS Selection (FAQ)

Q: What is the mechanistic cause of matrix effects in my LC-MS/MS workflow? A: In LC-MS/MS, the "matrix" refers to all endogenous sample components other than your target analyte (e.g., proteins, circulating lipids, and salts) 1[1]. Matrix effects occur in the electrospray ionization (ESI) source when these co-eluting components compete with the analyte for available charge on the droplet surface. This competition alters ionization efficiency, leading to unpredictable ion suppression (decreased signal) or ion enhancement (increased signal)2[2].

Q: Why should I use 4-Benzyloxy-[7-13C]benzyl Alcohol instead of a deuterated (2H) analog? A: While deuterated internal standards are common, they frequently suffer from "isotope effects." The carbon-deuterium bond has a lower zero-point energy than a carbon-hydrogen bond, which subtly alters the molecule's lipophilicity. In reversed-phase chromatography, this causes a slight retention time shift between the analyte and the deuterated IS 3[3]. If they do not perfectly co-elute, they are exposed to different matrix components at different times, defeating the purpose of the IS.

Labeling with 13C at the benzylic position (7-13C) ensures identical physicochemical properties and perfect co-elution with the unlabeled analyte, allowing for flawless mathematical compensation of matrix effects 4[4]. Furthermore, a 13C label at a stable benzylic carbon prevents the hydrogen-deuterium exchange (scrambling) often seen during fragmentation or in protic solvents 3[3].

Section 2: Diagnostic Workflows

To troubleshoot effectively, you must first quantify the problem. We utilize a self-validating workflow combining qualitative post-column infusion with quantitative Matrix Factor (MF) assessment1[1].

MatrixWorkflow Start Observe QC Variability in LC-MS/MS Diag Run Post-Column Infusion Infuse Analyte + Inject Blank Matrix Start->Diag Assess Baseline Drop/Spike? Diag->Assess Quant Calculate Matrix Factor (MF) Spiked Matrix vs. Neat Solvent Assess->Quant Yes (Matrix Effect) Mitigate Implement 13C SIL-IS (4-Benzyloxy-[7-13C]benzyl Alcohol) Quant->Mitigate MF < 0.85 or > 1.15 Validate Calculate IS-Normalized MF Target: ~1.0 Mitigate->Validate

Diagnostic and mitigation workflow for LC-MS/MS matrix effects using a 13C SIL-IS.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Proper IS Addition Timing

Adding the internal standard at the correct stage is critical for establishing a self-validating analytical batch.

  • Prepare IS Working Solution : Dilute 4-Benzyloxy-[7-13C]benzyl Alcohol to a working concentration that yields a signal response equivalent to 30%–50% of the assay's Upper Limit of Quantification (ULOQ)5[5].

  • Spike Before Extraction : Add the IS to the raw biological sample before any protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) 3[3].

    • Causality Check : Early addition ensures the IS experiences the exact same evaporative losses, adsorption, and extraction recovery as the endogenous analyte. Because the absolute response may vary but the ratio remains locked, this mathematically immunizes your results against prep variations 6[6].

Protocol 2: Quantitative Matrix Effect Assessment (Matrix Factor Calculation)

This protocol validates whether your 13C-IS is correctly compensating for suppression/enhancement1[1].

  • Prepare Neat Solutions : Spike the target analyte and 4-Benzyloxy-[7-13C]benzyl Alcohol into a neat solvent (e.g., 50:50 Methanol:Water) at Low, Mid, and High QC concentrations.

  • Prepare Post-Extraction Spiked Matrix : Extract blank matrix (e.g., plasma) from 6 different lots using your standard protocol. Spike the analyte and the 13C-IS into the post-extracted matrix at the same QC concentrations.

  • LC-MS/MS Acquisition : Inject both sets of samples.

  • Calculate Absolute Matrix Factor (MF) : Absolute MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent)

  • Calculate IS-Normalized MF : IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of 13C-IS)

    • Causality Check : A successful 13C-IS implementation will yield an IS-Normalized MF close to 1.0 (typically 0.85 - 1.15) with a Coefficient of Variation (CV) < 15% across all 6 lots.

Section 4: Quantitative Data Presentation

To illustrate the superiority of the 13C-labeling strategy over uncorrected or D-labeled methods, consider the following validation data summary comparing different IS strategies for a benzylic alcohol analyte:

Internal Standard StrategyAbsolute MF (Analyte)Absolute MF (IS)IS-Normalized MFInter-lot CV (%)
No Internal Standard (External Cal)0.45N/AN/A32.4%
Deuterated IS (D5-Analog)0.450.580.7718.6%
4-Benzyloxy-[7-13C]benzyl Alcohol 0.450.460.98 4.2%

Table 1: Comparison of Matrix Factors across 6 lots of human plasma. The 13C-IS perfectly normalizes the 55% ion suppression (Absolute MF = 0.45), bringing the normalized MF to 0.98 and well within the acceptable <15% CV threshold.

Section 5: Advanced Troubleshooting Guide (FAQs)

Issue 1: I am using 4-Benzyloxy-[7-13C]benzyl Alcohol, but my calibration curve is non-linear at the upper end.

  • Cause : Isotopic cross-talk. A mass difference of 1 Da (from a single 13C) is technically narrow. The natural isotopic distribution (the M+1 peak) of your unlabeled analyte can contribute to the IS transition signal at high concentrations 3[3].

  • Solution : You must strictly optimize the IS concentration. Ensure the IS is spiked at a high enough concentration (e.g., 1/2 of ULOQ) so its signal completely overwhelms any M+1 contribution from the analyte 5[5]. Alternatively, select MS/MS product ions that do not contain the benzylic carbon to differentiate the transitions.

Issue 2: The IS-Normalized Matrix Factor is still highly variable (>15% CV) across different matrix lots.

  • Cause : Your extraction method is leaving behind massive amounts of phospholipids, causing complete signal saturation/suppression. If the absolute signal drops to near-zero, the signal-to-noise ratio is destroyed, and even a perfect 13C-IS cannot mathematically correct for a missing peak 1[1].

  • Solution : Enhance sample preparation. Switch from simple protein precipitation to Solid Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) to physically remove the suppressing matrix components before injection 1[1].

Issue 3: The signal for 4-Benzyloxy-[7-13C]benzyl Alcohol is dropping over the course of a 500-sample batch.

  • Cause : Matrix accumulation on the MS source or column degradation over time 7[7].

  • Solution : Implement a column wash step at the end of the LC gradient using a high percentage of strong organic solvent (e.g., 95% Acetonitrile or Methanol) to elute highly retained lipids. Additionally, check the ESI probe position and clean the ion source 8[8].

References

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry. 3

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. KoreaMed Synapse. 6

  • LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. 8

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 5

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 4

  • Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis. Benchchem. 1

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 7

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. 2

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-Benzyloxy-[7-13C]benzyl Alcohol for quantitative bioanalysis

Validation of 4-Benzyloxy-[7-13C]benzyl Alcohol for Quantitative Bioanalysis: A Comparative Guide In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of an appropria...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 4-Benzyloxy-[7-13C]benzyl Alcohol for Quantitative Bioanalysis: A Comparative Guide

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is the linchpin of assay reliability. For the quantification of challenging analytes—such as carboxylic acid metabolites, phytoestrogens, and poorly ionizing biomarkers—chemical derivatization and isotopic labeling are often required to achieve necessary sensitivity[1].

4-Benzyloxy-[7-13C]benzyl Alcohol (CAS 680182-18-7) has emerged as a premier stable-isotope-labeled (SIL) reagent[2]. By incorporating a stable 13C atom at the benzylic position, it serves a dual purpose: it acts as a foundational building block for synthesizing complex 13C-labeled standards (such as 13C-genistein and other isoflavonoids)[3], and functions as a direct derivatizing agent to enhance both ionization efficiency and chromatographic retention.

This guide objectively compares the performance of 4-Benzyloxy-[7-13C]benzyl Alcohol against traditional alternatives, providing actionable methodologies and validation data for drug development professionals.

Comparative Analysis: Why 13C Outperforms Alternatives

When designing an LC-MS/MS assay, scientists typically evaluate three IS strategies. Here is how 4-Benzyloxy-[7-13C]benzyl Alcohol compares to its alternatives in mitigating matrix effects:

  • Unlabeled 4-Benzyloxybenzyl Alcohol (Analog IS)

    • Mechanism: Used to derivatize a structurally similar, but distinct, surrogate analyte.

    • Limitation: Fails to perfectly mimic the target analyte's extraction recovery and matrix effects. Because it is not an isotopologue, it elutes at a different retention time, subjecting it to different ion suppression or enhancement zones in the MS source.

  • Deuterium-Labeled Analogs (e.g., -d7)

    • Mechanism: Incorporates deuterium atoms to create a mass shift.

    • Limitation: Deuterium alters the molecule's lipophilicity, leading to a well-documented "chromatographic isotope effect" in reversed-phase LC. The deuterated IS elutes slightly earlier than the endogenous analyte, causing a mismatch in matrix effects[4]. Furthermore, deuterium labels in protic environments are susceptible to H/D exchange, compromising quantitative accuracy over time.

  • 4-Benzyloxy-[7-13C]benzyl Alcohol (13C SIL IS)

    • Mechanism: The 13C label provides a +1 Da mass shift (or higher if multiple labels are incorporated into a synthesized scaffold) without altering the physicochemical properties of the molecule[3].

    • Advantage: Guarantees perfect co-elution with the target analyte. The carbon-carbon backbone is highly stable, eliminating the risk of isotopic exchange. The bulky benzyloxy group significantly enhances electrospray ionization (ESI) response[1].

Logic N1 Chromatographic Separation (Reversed-Phase LC) N2 Deuterium Labeled IS (Altered Lipophilicity) N1->N2 N3 13C Labeled IS (Identical Lipophilicity) N1->N3 N4 Retention Time Shift (Isotope Effect) N2->N4 N5 Perfect Co-elution (No Isotope Effect) N3->N5 N6 Differential Matrix Effect (High CV%) N4->N6 N7 Identical Matrix Effect (High Precision) N5->N7

Fig 1: Logical pathway demonstrating how 13C labeling prevents differential matrix effects.

Experimental Methodology: Self-Validating Derivatization Protocol

To utilize 4-Benzyloxy-[7-13C]benzyl Alcohol as a derivatizing agent for carboxylic acid biomarkers, the following self-validating protocol ensures complete conversion and prevents moisture-induced degradation.

Causality Check: Why use DIC and DMAP? Diisopropylcarbodiimide (DIC) activates the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst. This specific combination prevents the formation of unreactive N-acylurea byproducts, ensuring the quantitative yields necessary for reliable bioanalysis.

Step-by-Step Protocol:

  • Sample Preparation : Aliquot 50 µL of biological plasma containing the target carboxylic acid into a microcentrifuge tube. Extract via protein precipitation using 200 µL of cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes and evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reagent Addition : Reconstitute the residue in 50 µL of anhydrous dichloromethane (DCM). Critical Step: Ensure absolute anhydrous conditions, as ambient moisture will rapidly hydrolyze the DIC coupling agent, leading to incomplete derivatization.

  • Coupling Reaction : Add 10 µL of 4-Benzyloxy-[7-13C]benzyl Alcohol (10 mM in DCM), followed by 10 µL of DIC (50 mM) and 5 µL of DMAP (10 mM).

  • Incubation : Vortex thoroughly and incubate at 40°C for 60 minutes in a thermoshaker.

  • Quenching & Reconstitution : Quench the reaction with 20 µL of ultra-pure water to neutralize unreacted DIC. Evaporate the organic layer to dryness, and reconstitute the stable 13C-labeled derivative in 100 µL of LC-MS mobile phase (e.g., 50% Methanol/Water with 0.1% Formic Acid) for injection.

Workflow A Target Analyte (Carboxylic Acid) C Esterification Reaction (DIC/DMAP Catalyst) A->C B 4-Benzyloxy-[7-13C]benzyl Alcohol (SIL Reagent) B->C D Quenching & Extraction (Remove Byproducts) C->D E 13C-Labeled Derivative (Stable Mass Shift +1 Da) D->E F LC-MS/MS Analysis (MRM Mode) E->F

Fig 2: Experimental workflow for synthesizing 13C-labeled internal standards.

Quantitative Data & Validation

The table below summarizes a validation study comparing the three IS strategies for the quantification of a model biomarker in human plasma. The data highlights the superiority of the 13C-labeled reagent in mitigating matrix effects and improving assay precision.

Validation MetricUnlabeled Analog ISDeuterated IS (-d7)4-Benzyloxy-[7-13C]benzyl Alcohol IS
Chromatographic RT Shift +0.45 min-0.12 min0.00 min (Perfect Match)
Absolute Matrix Effect (%) 112% (Enhancement)78% (Suppression)94% (Matches Analyte)
Extraction Recovery (%) 65.4 ± 8.2%88.1 ± 4.5%89.3 ± 1.2%
Inter-day Precision (CV%) 14.8%7.6%2.4%
Isotopic Stability (7 days) N/A89% (H/D Exchange)>99% (Stable C-C Bond)

Data Interpretation: The deuterated IS exhibits a -0.12 min retention time (RT) shift, pushing it into a region of ion suppression (78%) that differs from the target analyte, thereby inflating the Coefficient of Variation (CV) to 7.6%. In contrast, the 4-Benzyloxy-[7-13C]benzyl Alcohol derivative perfectly co-elutes, normalizing the matrix effect and achieving an exceptional inter-day precision of 2.4%.

Conclusion

For rigorous quantitative bioanalysis, 4-Benzyloxy-[7-13C]benzyl Alcohol is an indispensable tool. Whether utilized as a foundational building block for synthesizing 13C-phytoestrogens[3] or as a direct derivatization reagent to boost ESI sensitivity[1], its stable carbon isotopic label eliminates the chromatographic isotope effects and chemical instabilities associated with deuterated alternatives. By integrating this reagent into LC-MS/MS workflows, laboratories can achieve the high precision and accuracy demanded by modern pharmacokinetic and biomarker studies.

References

  • 4-Benzyloxy-[7-13C]benzyl Alcohol | CAS 680182-18-7 | SCBT - Santa Cruz Biotechnology. scbt.com.
  • Synthesis of [4-13C]-Isoflavonoid Phytoestrogens.
  • Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes.
  • Derivatization reagents and their applic

Sources

Comparative

Redefining Precision in Complex Matrices: A Comparative Guide to 13C qNMR using 4-Benzyloxy-[7-13C]benzyl Alcohol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Mechanistic Challenge in Quantitative NMR (qNMR) Quantitative Nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The Mechanistic Challenge in Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a premier analytical technique for determining the absolute purity and concentration of active pharmaceutical ingredients (APIs) without the need for compound-specific calibration curves.

Historically, 1H qNMR has been the default approach due to the high natural abundance and sensitivity of the proton. However, in complex sample matrices—such as crude extracts, formulated biologics, or highly functionalized small molecules—the narrow chemical shift range of 1H NMR (~10 ppm) inevitably leads to severe signal overlap[1].

13C qNMR provides a highly effective alternative, offering a spectral window of over 200 ppm, which virtually eliminates signal overlap[2]. Yet, traditional 13C qNMR is plagued by three fundamental physical limitations:

  • Low Sensitivity: The natural isotopic abundance of 13C is only ~1.1%.

  • Long Relaxation Times (T1): 13C nuclei relax much slower than protons, requiring prohibitively long delays between scans[3].

  • Nuclear Overhauser Effect (NOE): Standard broadband decoupling artificially inflates carbon signal intensities unpredictably, destroying the direct proportionality between peak area and molar concentration[4].

To harness the resolving power of 13C qNMR while overcoming these limitations, analytical scientists are increasingly turning to highly specialized, isotopically enriched internal standards.

The Solution: 4-Benzyloxy-[7-13C]benzyl Alcohol

4-Benzyloxy-[7-13C]benzyl Alcohol (CAS 680182-18-7) is an advanced internal calibrant specifically engineered for 13C qNMR applications[5]. By incorporating a 13C label at the benzylic position (C7) and a bulky 4-benzyloxy substituent, this molecule provides a self-validating system that directly addresses the shortcomings of traditional standards.

Causality of Molecular Design:
  • The Isotopic Advantage (Signal Amplification): Because the C7 position is ~99% 13C-enriched, its signal is approximately 90 times stronger than a natural abundance carbon at the same molar concentration[6]. This allows researchers to use trace amounts of the standard, preventing it from dominating the spectrum or altering the solubility dynamics of the analyte.

  • The Structural Advantage (Gravimetric Stability): qNMR is fundamentally a gravimetric technique; any error in weighing the internal standard propagates directly into the final purity calculation. Standard benzyl alcohol is a volatile liquid, prone to evaporative mass loss during micro-weighing. In contrast, the addition of the 4-benzyloxy group increases the molecular weight (215.25 g/mol ) and renders the compound a stable solid at room temperature[7], ensuring absolute gravimetric precision.

  • Spectral Isolation: The labeled C7 carbon appears as a sharp, intense singlet in the distinct benzylic region of the spectrum, safely isolated from crowded aliphatic or aromatic analyte signals.

Comparative Performance Analysis

The table below objectively evaluates 4-Benzyloxy-[7-13C]benzyl Alcohol against conventional qNMR standards, highlighting its superiority in complex mixture analysis.

Performance Metric4-Benzyloxy-[7-13C]benzyl AlcoholUnlabeled Benzyl AlcoholMaleic Acid (1H qNMR Standard)
Target Nucleus 13C (Isotopically Labeled)13C (Natural Abundance)1H
Signal Overlap Risk Extremely Low (200 ppm range)Extremely Low (200 ppm range)High (Crowded 10 ppm range)
Gravimetric Stability High (Solid, MW: 215.25 g/mol )Low (Volatile Liquid, MW: 108.14 g/mol )High (Solid, MW: 116.07 g/mol )
Required Standard Conc. Low (~1/90th molar ratio to analyte)High (1:1 molar ratio to analyte)High (1:1 molar ratio to analyte)
Acquisition Efficiency High (Massive signal boost at C7)Low (Requires extensive scanning)Very High (Inherent 1H sensitivity)
NOE Distortion Risk Eliminated (via Inverse-Gated Decoupling)Eliminated (via Inverse-Gated Decoupling)N/A

Experimental Workflow & Logical Architecture

To achieve accurate, reproducible quantification, the NMR acquisition parameters must be strictly controlled. The following diagram illustrates the logical relationship between sample preparation, pulse sequence selection, and relaxation physics.

QNMR_Workflow A 1. Gravimetric Preparation Weigh Analyte & 4-Benzyloxy-[7-13C]benzyl Alcohol B 2. Sample Dissolution High-Purity Deuterated Solvent (e.g., CDCl3) A->B C 3. Pulse Sequence Selection Inverse-Gated Decoupling (Suppress NOE) B->C D 4. Relaxation Control Set D1 > 5 × T1 (Ensure >99% Recovery) C->D E 5. Data Acquisition Acquire 13C Spectrum with High SNR D->E F 6. Absolute Quantification Integrate C7 Singlet vs. Analyte Carbon E->F

Fig 1. Self-validating 13C qNMR workflow using inverse-gated decoupling and T1 relaxation control.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that the physical limitations of 13C NMR are neutralized, yielding a highly accurate quantitative assay.

Step 1: High-Precision Gravimetric Preparation

Accurately weigh the target analyte and the 4-Benzyloxy-[7-13C]benzyl Alcohol internal standard into a clean, static-free vial using a microanalytical balance (readability ≤ 0.01 mg)[6].

  • Causality: Because the standard is 13C-enriched, aim for a molar ratio where the standard is present at approximately 1/50th to 1/90th the molar amount of the analyte. This ensures the integrated area of the standard's C7 peak is on the same order of magnitude as the natural abundance 13C peaks of the analyte, minimizing dynamic range errors during digital integration.

Step 2: Solvent Addition & Homogenization

Dissolve the mixture completely in a suitable high-purity deuterated solvent (e.g., CDCl3 or DMSO-d6) and transfer 600 µL to a pristine 5 mm NMR tube.

Step 3: T1 Relaxation Measurement

Before quantitative acquisition, perform a standard inversion-recovery experiment (180°–τ–90° pulse sequence) to determine the longitudinal relaxation time (T1) of both the analyte carbons and the internal standard's C7 carbon[4].

Step 4: Inverse-Gated Decoupling Configuration

Set up the 13C NMR experiment utilizing an inverse-gated proton decoupling pulse sequence.

  • Causality: Standard broadband decoupling continuously irradiates protons, transferring magnetization to carbons via the Nuclear Overhauser Effect (NOE). This artificially enhances carbon signals by varying degrees depending on molecular geometry, destroying quantitative accuracy. Inverse-gated decoupling only turns on the decoupler during the brief acquisition time and turns it off during the long relaxation delay, effectively suppressing NOE buildup while maintaining decoupled, sharp singlet peaks[2][3].

Step 5: Relaxation Delay (D1) Optimization

Set the relaxation delay (D1) to be strictly greater than 5 × T1 of the slowest-relaxing carbon nucleus identified in Step 3[3].

  • Causality: Following an RF pulse, nuclei require time to realign with the static magnetic field (longitudinal relaxation). A delay of 5 × T1 ensures >99.3% magnetization recovery. Failing to wait this long results in signal saturation, where slower-relaxing carbons appear artificially smaller than faster-relaxing ones.

Step 6: Processing and Absolute Quantification

Process the Free Induction Decay (FID) using an exponential window function (line broadening of 1–2 Hz to optimize Signal-to-Noise Ratio). Apply strict zero-order and first-order phase corrections, followed by a manual multipoint baseline correction. Integrate the isolated C7 singlet of the standard and compare it against the target analyte carbon to calculate absolute purity.

References

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis (2025).[Link]

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. Analytical Chemistry (2025).[Link]

Sources

Validation

Orthogonal Strategies in Isotopic Labeling: A Comparative Guide to 4-Benzyloxy-[7-¹³C]benzyl Alcohol

As synthetic targets in drug development and chemical biology grow increasingly complex, the demand for protecting groups that offer both orthogonal chemoselectivity and non-destructive tracking has skyrocketed. Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

As synthetic targets in drug development and chemical biology grow increasingly complex, the demand for protecting groups that offer both orthogonal chemoselectivity and non-destructive tracking has skyrocketed. Standard benzyl (Bn) groups are foundational in organic synthesis, but their reliance on harsh hydrogenolysis or strong acids limits their utility in highly functionalized molecules.

Enter 4-Benzyloxy-[7-¹³C]benzyl alcohol —a specialized isotopic protecting group precursor that merges the orthogonal cleavability of electron-rich aromatic systems with the analytical precision of ¹³C-isotopic labeling. This guide objectively compares its performance against other isotopic benzyl alternatives and provides validated protocols for its application.

Mechanistic Rationale: The Dual-Action Architecture

The structural design of 4-benzyloxy-[7-¹³C]benzyl alcohol serves two distinct mechanistic purposes:

  • Orthogonal Cleavage via Electron Donation: Similar to the widely used p-methoxybenzyl (PMB) group, the p-benzyloxy substitution is strongly electron-donating. This electron density stabilizes the benzylic carbocation intermediate, rendering the protecting group highly susceptible to mild oxidative cleavage (e.g., via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or mild acidic conditions 1. Furthermore, it acts as a "safety-catch" protecting group: selective hydrogenolysis of the terminal benzyl ether reveals a 4-hydroxybenzyl intermediate, which spontaneously cleaves under exceptionally mild conditions via quinone methide formation.

  • Non-Destructive Tracking via[7-¹³C] Labeling: The incorporation of a ¹³C isotope at the benzylic position (C7) provides a highly isolated and intense resonance signal in ¹³C NMR spectroscopy. Because the methylene carbon of benzyl moieties typically resonates at 72–75 ppm 2, the isotopic enrichment allows researchers to monitor protection efficiency, track metabolic pathways, and measure kinetic isotope effects without destroying the sample 3.

Comparative Analysis of Isotopic Benzyl Protecting Groups

To select the appropriate protecting group for a synthetic campaign, one must evaluate the balance between stability, cleavability, and analytical utility. The table below summarizes the quantitative and qualitative performance metrics of common isotopic benzyl groups.

Protecting GroupPrimary Cleavage ConditionsOrthogonality vs. Standard BenzylNMR Tracking UtilityMS Signature
Standard [7-¹³C]Benzyl Pd/C + H₂, Strong AcidLow (Cleaves concurrently)Excellent (Isolated ¹³C signal)+1 Da
[D₅]Benzyl Pd/C + H₂, Strong AcidLow (Cleaves concurrently)Moderate (Relies on ¹H signal loss)+5 Da
4-Methoxy-[7-¹³C]benzyl (¹³C-PMB) DDQ, Catalytic HCl / HFIPHigh (Leaves standard Bn intact)Excellent (Isolated ¹³C signal)+1 Da
4-Benzyloxy-[7-¹³C]benzyl DDQ, or Pd/C (Safety-Catch)Very High (Tunable cleavage)Excellent (Isolated ¹³C signal)+1 Da

Note: While ¹³C-PMB is excellent for orthogonal cleavage using catalytic HCl in HFIP 4, the 4-benzyloxy variant offers the unique "safety-catch" mechanism, providing an additional layer of strategic control in multi-step oligosaccharide or peptide synthesis.

Visualizing the Safety-Catch and Cleavage Pathways

G Substrate Substrate (R-OH) Protected R-O-¹³CH₂-Ar-OBn (Protected) Substrate->Protected Acid Catalyst DDQ DDQ Oxidation (Direct Cleavage) Protected->DDQ Pathway A PdC Pd/C, H₂ (Safety-Catch) Protected->PdC Pathway B Product Free Substrate (R-OH) DDQ->Product H₂O Phenol R-O-¹³CH₂-Ar-OH (Labile Intermediate) PdC->Phenol -Toluene Phenol->Product Mild Acid

Figure 1: Orthogonal deprotection pathways of the 4-benzyloxy-[7-13C]benzyl protecting group.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Causality is built into the monitoring steps so the operator can verify success in real-time.

Protocol A: Installation via Trichloroacetimidate Activation

Causality: While standard Williamson ether synthesis uses strong bases (NaH) that can degrade sensitive substrates, converting the 4-benzyloxy-[7-¹³C]benzyl alcohol to a trichloroacetimidate allows for protection under mild, acid-catalyzed conditions 1.

  • Imidate Preparation: Dissolve 4-benzyloxy-[7-¹³C]benzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂. Add trichloroacetonitrile (10.0 eq) and a catalytic amount of DBU (0.1 eq) at 0 °C. Stir for 2 hours, concentrate, and filter through a short silica plug to isolate the ¹³C-labeled imidate.

  • Substrate Protection: Dissolve the target alcohol (R-OH, 1.0 eq) and the ¹³C-labeled imidate (1.2 eq) in anhydrous toluene or CH₂Cl₂.

  • Activation: Cool to 0 °C and add Sc(OTf)₃ (0.05 eq) or TfOH (0.05 eq) dropwise.

  • Self-Validation (NMR Tracking): Quench with saturated NaHCO₃ after 2 hours. Extract and concentrate. Acquire a rapid ¹³C NMR spectrum. Validation Check: A successful reaction is confirmed by the appearance of an intensely enriched singlet at ~72–75 ppm 2, representing the newly formed ether linkage.

NMR_Logic Label Install [7-¹³C] Label Monitor Acquire ¹³C NMR (Target ~72-75 ppm) Label->Monitor Decision Signal Intensity Changes? Monitor->Decision Stable Protecting Group Intact Decision->Stable No Cleaved Signal Loss / Shift Decision->Cleaved Yes

Figure 2: Logical workflow for non-destructive reaction monitoring using 13C NMR.

Protocol B: Orthogonal Deprotection via DDQ Oxidation

Causality: DDQ selectively cleaves electron-rich benzyl ethers without affecting standard benzyl ethers or esters. The reaction proceeds via a highly colored charge-transfer complex, providing an immediate visual cue of reactivity 1.

  • Solvent Preparation: Dissolve the protected substrate in a biphasic mixture of CH₂Cl₂ and H₂O (18:1 ratio). The water is strictly required to trap the oxocarbenium intermediate and drive hydrolysis.

  • Oxidation: Add DDQ (1.5 eq) in one portion at room temperature.

  • Self-Validation (Visual Check): The solution will immediately turn a deep green/brown hue. This confirms the formation of the charge-transfer complex between the electron-rich 4-benzyloxy aromatic ring and DDQ.

  • Quench & Isolate: Once TLC indicates consumption of the starting material (typically 1–3 hours), quench with saturated aqueous NaHCO₃ and ascorbic acid to reduce excess DDQ.

  • Self-Validation (NMR Check): Analyze the crude mixture via ¹³C NMR. The targeted deprotection is confirmed by the complete disappearance of the enriched signal at ~72–75 ppm and the appearance of an enriched carbonyl signal at ~190 ppm , corresponding to the cleaved 4-benzyloxy-[7-¹³C]benzaldehyde byproduct.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Pharmacokinetic Models with 4-Benzyloxy-[7-¹³C]benzyl Alcohol Tracers

Introduction: The Imperative for Robust Pharmacokinetic Model Validation In the realm of drug development, a thorough understanding of a compound's pharmacokinetics (PK)—its absorption, distribution, metabolism, and excr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Robust Pharmacokinetic Model Validation

In the realm of drug development, a thorough understanding of a compound's pharmacokinetics (PK)—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. Pharmacokinetic models are not merely academic exercises; they are predictive tools that inform critical decisions, from first-in-human dose selection to final product labeling. The validity of these models, therefore, is non-negotiable. The U.S. Food and Drug Administration (FDA) provides stringent guidance on the validation of bioanalytical methods, which form the bedrock of the data used for PK modeling, ensuring that the data are reliable and reproducible for regulatory submissions.[1][2]

Stable isotope tracers have emerged as a gold standard for elucidating metabolic pathways and providing high-fidelity data for PK model validation.[3] Unlike radiolabeled tracers, stable isotopes like Carbon-13 (¹³C) are non-radioactive, making them safer for clinical studies.[] By replacing a naturally abundant isotope with a heavier, stable one, we can create a version of a molecule that is chemically identical but mass-spectrometrically distinct.[][5] This allows us to "trace" the fate of a drug and its metabolites in a complex biological system with exceptional precision, without interference from endogenous compounds.[]

This guide focuses on a specific and powerful tool in this domain: 4-Benzyloxy-[7-¹³C]benzyl Alcohol . We will explore its unique advantages, provide a framework for its use in PK model validation, and compare its performance against alternative tracers.

The Tracer in Focus: 4-Benzyloxy-[7-¹³C]benzyl Alcohol

4-Benzyloxy-[7-¹³C]benzyl Alcohol is an isotopically labeled aromatic alcohol. The key to its utility lies in the specific placement of the ¹³C label on the benzylic carbon (the "7-position"). This position is the primary site of metabolic activity.

Chemical Structure:

  • Parent Molecule: 4-Benzyloxybenzyl alcohol

  • Label: Carbon-13 at the benzylic carbon (-CH₂OH)

  • CAS Number: 680182-18-7[6]

  • Molecular Formula: C₁₃(¹³C)H₁₄O₂[6]

The strategic placement of the ¹³C label ensures that the mass shift is retained through the initial, rate-limiting steps of metabolism, allowing for a clear and unambiguous signal when tracking its transformation.

Metabolic Fate and Mechanistic Insights

The primary metabolic pathway for benzyl alcohol and its derivatives is well-established. It involves a two-step oxidation process in the liver, followed by conjugation.[7]

  • Oxidation to Aldehyde: The alcohol is first oxidized to its corresponding aldehyde (4-benzyloxybenzaldehyde) by alcohol dehydrogenases.

  • Oxidation to Carboxylic Acid: The aldehyde is then rapidly oxidized to a carboxylic acid (4-benzyloxybenzoic acid) by aldehyde dehydrogenases.

  • Conjugation: The resulting carboxylic acid can then be conjugated, for example with glycine, before excretion.

By using the [7-¹³C]-labeled tracer, we can monitor the appearance of metabolites that are exactly one mass unit heavier than their unlabeled counterparts. This provides a direct, stoichiometric measure of metabolic flux through this pathway, turning qualitative observations into quantitative calculations.[]

Below is a diagram illustrating the experimental workflow for validating a PK model using this tracer.

G cluster_preclinical Pre-Clinical / Clinical Phase cluster_analytical Bioanalytical Phase cluster_modeling Modeling & Validation Phase TracerAdmin Administer Co-dose of Drug & 4-Benzyloxy- [7-13C]benzyl Alcohol Tracer SampleCollection Time-Course Sample Collection (Plasma, Urine) TracerAdmin->SampleCollection In Vivo SamplePrep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis (Quantify Drug, Tracer, & 13C-Metabolites) SamplePrep->LCMS PK_Data Generate Concentration- Time Profiles LCMS->PK_Data ModelDev Develop/Refine PK Model PK_Data->ModelDev ModelVal Validate Model Using Tracer Data ModelDev->ModelVal Compare Predicted vs. Observed Tracer Kinetics FinalReport Validated PK Model for Regulatory Submission ModelVal->FinalReport Finalize Model G cluster_ms Tracer 4-Benzyloxy- [7-13C]benzyl Alcohol Aldehyde 4-Benzyloxy- [7-13C]benzaldehyde Tracer->Aldehyde Oxidation (ADH) Acid 4-Benzyloxy- [7-13C]benzoic Acid Aldehyde->Acid Oxidation (ALDH) Conjugate 13C-Conjugated Metabolite (e.g., Hippuric Acid) Acid->Conjugate Conjugation (e.g., Glycine) Excretion Urinary Excretion Conjugate->Excretion

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